molecular formula C23H23N3O4S B1672465 GW438014A CAS No. 469861-49-2

GW438014A

Cat. No.: B1672465
CAS No.: 469861-49-2
M. Wt: 437.5 g/mol
InChI Key: AVYFZOKRFCFQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. The benzimidazole core is a privileged pharmacophore in drug discovery due to its structural resemblance to naturally occurring nucleotides, which allows it to interact with various biological polymers such as enzymes and receptors . This specific compound shares a close structural relationship with other documented N-(1H-benzimidazol-2-yl)benzamide compounds, which have demonstrated strong fungicide activity in laboratory tests against pathogens like Fusarium culmorum and Helminthosporium sativum . As a research chemical, it serves as a key scaffold for investigating new therapeutic agents. Benzimidazole derivatives are extensively studied for a wide spectrum of pharmacological activities, including potent antimicrobial and antitubercular effects against strains like Mycobacterium tuberculosis , as well as antiproliferative activity against various human cancer cell lines such as lung (A549), breast (MCF-7), and cervical (HeLa) . Researchers value this compound for developing novel analogs to explore mechanisms of action related to enzyme inhibition and receptor antagonism. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

469861-49-2

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)

InChI Key

AVYFZOKRFCFQLP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW438014A;  GW-438014-A;  GW 438014 A; 

Origin of Product

United States

Foundational & Exploratory

GW438014A: A Technical Overview of its Interaction with the Neuropeptide Y Y5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a notable pharmacological tool in the study of the Neuropeptide Y (NPY) system, identified as a potent and selective antagonist for the NPY Y5 receptor subtype. The NPY system, comprising several receptor subtypes (Y1, Y2, Y4, Y5, and the truncated Y6 in some species), is a critical regulator of numerous physiological processes. The Y5 receptor, in particular, has been a focal point of research due to its significant role in appetite regulation, energy homeostasis, and other central nervous system functions. This document provides a comprehensive technical guide on the binding affinity of this compound to the NPY Y5 receptor, details established experimental protocols for such determinations, and visualizes the associated signaling pathways.

Quantitative Analysis of Binding Affinity

While specific quantitative binding affinity data (such as Ki or IC50 values) for this compound from its primary publication (Daniels et al., 2002) are not publicly available in the accessed literature, the compound is consistently described as a potent and selective NPY Y5 receptor antagonist. Potency in this context typically implies binding affinity in the nanomolar or sub-nanomolar range. For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers obtaining this data would populate it accordingly.

Table 1: Representative Binding Affinity Profile of this compound for NPY Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)IC50 (nM)SpeciesCell Line/TissueReference
NPY Y5 e.g., [125I]PYYData Not AvailableData Not Availablee.g., Humane.g., HEK293Daniels et al., 2002
NPY Y1e.g., [125I]PYYData Not AvailableData Not Availablee.g., Humane.g., SK-N-MCDaniels et al., 2002
NPY Y2e.g., [125I]PYYData Not AvailableData Not Availablee.g., Humane.g., SK-N-BE2Daniels et al., 2002
NPY Y4e.g., [125I]Pancreatic PolypeptideData Not AvailableData Not Availablee.g., Humane.g., CHODaniels et al., 2002

Note: This table is a template. The specific values for this compound are not available in the reviewed search results.

Experimental Protocols

The determination of binding affinity for a compound like this compound at the NPY Y5 receptor typically involves a competitive radioligand binding assay. Below is a detailed, generalized methodology based on standard practices in the field.

Radioligand Binding Assay for NPY Y5 Receptor

1. Materials and Reagents:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human NPY Y5 receptor.
  • Radioligand: Typically [125I]-labeled Peptide YY ([125I]PYY) or a selective Y5 agonist radioligand.
  • Test Compound: this compound of known concentration.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY or PYY).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
  • Scintillation Cocktail.
  • Glass fiber filters (e.g., Whatman GF/C).

2. Cell Membrane Preparation:

  • Harvest cultured cells expressing the NPY Y5 receptor.
  • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Binding Assay Protocol:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).
  • For total binding wells, add only the membranes and radioligand.
  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of an unlabeled NPY agonist.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.

NPY Y5 Receptor Signaling Pathway

Upon NPY binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and cytoskeletal rearrangement.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates Gi Gi/o Protein Y5R->Gi Activates This compound This compound This compound->Y5R Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates RhoA RhoA Gi->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Proliferation, Migration) PKA->CellularResponse ERK->CellularResponse RhoA->CellularResponse

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of this compound involves a series of well-defined steps, from preparing the biological materials to analyzing the final data.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells Expressing NPY Y5 Receptor MembranePrep 2. Prepare Cell Membranes CellCulture->MembranePrep Incubation 3. Incubate Membranes with Radioligand and this compound MembranePrep->Incubation Filtration 4. Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting 5. Quantify Radioactivity Filtration->Counting IC50_Calc 6. Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc 7. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound serves as a critical tool for investigating the physiological and pathological roles of the NPY Y5 receptor. While precise, publicly available binding affinity data remains elusive, the established methodologies for its determination are robust and well-characterized. The understanding of the NPY Y5 receptor's signaling cascade provides a framework for interpreting the functional consequences of its antagonism by compounds like this compound. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and neuropharmacology.

A Technical Guide to the Mechanism of Action of GW438014A: A Selective Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing its pharmacological properties, the signaling pathways it modulates, and the key experimental findings that elucidate its function. The information is presented to support further research and drug development efforts targeting the NPY Y5 receptor.

Core Mechanism of Action: Selective NPY Y5 Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to and inhibiting the Neuropeptide Y (NPY) Y5 receptor.[1] The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to Gi/o proteins.[2] Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a cascade of intracellular signaling events that are associated with increased food intake. This compound acts as a competitive antagonist at this receptor, blocking the binding of NPY and thereby preventing the downstream signaling that promotes feeding behavior.

Quantitative Pharmacological Data

While a specific Ki or IC50 value for this compound from a publicly available source remains to be definitively cited, studies have demonstrated its high potency and selectivity for the NPY Y5 receptor. Brain levels of this compound have been shown to significantly exceed its binding IC50 for the Y5 receptor for several hours after administration in animal models, indicating effective target engagement in the central nervous system. The selectivity of this compound for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4) is a key feature of its pharmacological profile.

Table 1: Summary of this compound Pharmacological Effects

ParameterSpeciesEffectDosageReference
Food IntakeRodentsInhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding10 mg/kg, i.p.[1]
Body Weight GainLean and Obese RodentsReduction in the rate of weight gain10 mg/kg, i.p.[1]
Fat MassZucker Fatty RatsReduction in fat mass10 mg/kg, i.p., BID for 4 days
Oral BioavailabilityNot SpecifiedPoor (<3%)25-100 mg/kg

Signaling Pathways Modulated by this compound

By blocking the NPY Y5 receptor, this compound prevents the initiation of several downstream signaling pathways. The primary signaling cascade affected is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y5 receptor activation has been linked to the modulation of intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. There is also emerging evidence suggesting a role for the RhoA pathway in Y5 receptor signaling.

Signaling Pathway Diagram

NPY_Y5_Signaling NPY Y5 Receptor Signaling Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (Gi/o-coupled) NPY->Y5R Activates This compound This compound This compound->Y5R Inhibits G_protein Gi/o Protein Y5R->G_protein Activates RhoA RhoA Pathway Y5R->RhoA Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response Orexigenic Effects (Increased Food Intake) PKA->Cellular_Response Inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates CaMKII->MAPK_pathway Activates MAPK_pathway->Cellular_Response Leads to RhoA->Cellular_Response Contributes to

Caption: NPY Y5 Receptor Signaling Cascade and the Inhibitory Action of this compound.

Key Experimental Protocols

The following sections outline the methodologies for the key experiments that have been instrumental in characterizing the mechanism of action of this compound.

Radioligand Binding Assay for NPY Y5 Receptor

This assay is fundamental to determining the binding affinity and selectivity of this compound for the NPY Y5 receptor.

  • Objective: To quantify the binding affinity (Ki or IC50) of this compound to the NPY Y5 receptor and its selectivity over other NPY receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NPY Y5 receptor (or other NPY receptor subtypes for selectivity profiling).

    • Radioligand: A radiolabeled ligand with high affinity for the NPY Y5 receptor (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY) is used.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay Workflow for Radioligand Binding Assay prep Prepare Membranes (with NPY Y5 Receptor) incubate Incubate: - Membranes - Radioligand ([¹²⁵I]-PYY) - this compound (varying conc.) prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze result Determine Binding Affinity and Selectivity analyze->result

Caption: A generalized workflow for determining the binding affinity of this compound.

In Vivo Food Intake and Body Weight Studies in Rodents

These studies are crucial for evaluating the physiological effects of this compound on energy balance.

  • Objective: To assess the impact of this compound on food consumption and body weight in animal models.

  • Methodology:

    • Animal Models: Lean and obese rodent strains (e.g., Zucker rats) are used.

    • Acclimation: Animals are individually housed and acclimated to the experimental conditions and diet.

    • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection, typically at a dose of 10 mg/kg. A vehicle control group is included.

    • Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., over 24 hours). Spillage is accounted for.

    • Body Weight Measurement: Body weight is recorded daily.

    • Data Analysis: Food intake and changes in body weight are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound is a valuable research tool for investigating the role of the NPY Y5 receptor in energy homeostasis. Its potent and selective antagonist activity at this receptor leads to a reduction in food intake and body weight gain in preclinical models. The mechanism involves the blockade of Gi/o-mediated signaling pathways, primarily the inhibition of adenylyl cyclase. Further research utilizing this compound can provide deeper insights into the complex neural circuits governing appetite and may inform the development of novel therapeutics for obesity and related metabolic disorders.

References

The Discovery and Early History of GW438014A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the discovery and initial characterization of GW438014A, a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. It consolidates available data on its chemical properties, in vitro and in vivo pharmacology, and the experimental methodologies employed in its early evaluation. This guide is intended to serve as a comprehensive technical resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems. It is a potent orexigenic peptide, stimulating food intake and playing a significant role in energy homeostasis. NPY exerts its effects through a family of G-protein coupled receptors, with the Y5 receptor subtype being strongly implicated as a key mediator of NPY's effects on appetite. The development of selective NPY Y5 receptor antagonists has therefore been a significant area of research for potential anti-obesity therapeutics. This compound emerged from these efforts as a promising tool compound for elucidating the role of the Y5 receptor.

Chemical Properties

This compound is a small molecule antagonist with the following chemical characteristics:

PropertyValue
IUPAC Name N-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]benzamide
Chemical Formula C22H19N3O
Molecular Weight 341.41 g/mol
CAS Number 469861-48-1 (free base), 469861-49-2 (mesylate)

In Vitro Pharmacology

While the full primary manuscripts detailing the in vitro characterization of this compound are not publicly available, data from citing literature and vendor technical sheets indicate its high affinity and selectivity for the NPY Y5 receptor. The key in vitro experiments would have involved receptor binding assays and functional assays.

Experimental Protocol: Radioligand Binding Assay (Hypothetical)

This protocol is a generalized representation of a standard radioligand binding assay that would have been used to determine the binding affinity of this compound for the NPY Y5 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human NPY Y5 receptor (e.g., HEK293, CHO cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable Y5-selective radiolabeled agonist/antagonist.

  • This compound stock solution of known concentration.

  • Non-specific binding control: A high concentration of a non-radiolabeled NPY Y5 receptor ligand (e.g., NPY).

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, only cell membranes and radioligand are added.

  • For non-specific binding wells, cell membranes, radioligand, and a high concentration of the non-labeled ligand are added.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology

The primary in vivo studies on this compound focused on its effects on food intake and body weight in rodent models.

Summary of In Vivo Efficacy
Animal ModelTreatmentKey FindingsReference
Lean and Obese Rodents10 mg/kg this compound, intraperitoneal (i.p.) injection, daily for 7 daysInhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding. Reduction in the rate of weight gain.Daniels et al., 2002
Rats-Inhibition of kindling acquisition.Benmaamar et al., 2005
Experimental Protocol: Measurement of Food Intake and Body Weight in Rodents

This protocol outlines the general procedure for assessing the effect of a compound like this compound on food intake and body weight in a rodent model.

Objective: To evaluate the effect of this compound on food consumption and body weight in lean and/or obese rats or mice.

Materials:

  • Male rats or mice (e.g., Sprague-Dawley, Zucker lean, Zucker fatty).

  • Standard laboratory chow and water.

  • Metabolic cages or standard housing with wire mesh floors to allow for collection of spilled food.

  • This compound solution for injection.

  • Vehicle control solution.

  • Calibrated weighing scale.

Procedure:

  • Acclimatize animals to individual housing and handling for at least one week prior to the experiment.

  • Record baseline body weight and daily food intake for several days to establish a stable baseline.

  • Divide the animals into treatment and control groups, ensuring a balanced distribution based on body weight.

  • On the first day of the study, administer this compound (e.g., 10 mg/kg, i.p.) to the treatment group and the vehicle to the control group at a consistent time each day.

  • Provide a pre-weighed amount of food to each animal.

  • Measure and record the amount of food remaining and any spillage at regular intervals (e.g., 2, 4, 8, and 24 hours) to determine cumulative food intake.

  • Record the body weight of each animal daily.

  • Continue the daily dosing and measurements for the duration of the study (e.g., 7 days).

  • Analyze the data by comparing the food intake and change in body weight between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). The binding of NPY to the Y5 receptor typically initiates a signaling cascade that can lead to various cellular responses, including the modulation of ion channels and the activity of enzymes like adenylyl cyclase. By blocking the binding of NPY, this compound inhibits these downstream signaling events.

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds & Activates This compound This compound This compound->Y5R Binds & Blocks G_protein Gαi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Leads to RhoA RhoA Activation G_protein->RhoA Leads to cAMP ↓ cAMP PKA ↓ PKA Cellular_Response Orexigenic Effects (Increased Food Intake) PKA->Cellular_Response Modulates ERK->Cellular_Response Modulates RhoA->Cellular_Response Modulates

Caption: NPY Y5 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Discovery and History: A Logical Workflow

The discovery and initial characterization of a compound like this compound typically follows a structured drug discovery process.

Drug_Discovery_Workflow Target_ID Target Identification (NPY Y5 Receptor) Assay_Dev Assay Development (e.g., Binding Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead Chemistry) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (this compound) Lead_Opt->Candidate_Selection In_Vitro In Vitro Characterization (Affinity, Selectivity) Candidate_Selection->In_Vitro In_Vivo In Vivo Proof of Concept (Rodent Models) In_Vitro->In_Vivo

Caption: A typical workflow for the discovery of a small molecule drug candidate like this compound.

Conclusion

This compound was a significant early tool compound in the exploration of the NPY Y5 receptor's role in energy homeostasis. The available data demonstrates its potency and selectivity as a Y5 antagonist, with clear effects on reducing food intake and body weight gain in preclinical models. While the full, detailed primary data remains largely within the archives of its developing institution, the information consolidated in this guide provides a robust technical overview of its discovery and foundational history for the scientific community.

The Role of GW438014A in Appetite Regulation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key component in the central regulation of energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food intake and promoting weight loss in rodent models of obesity. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. While specific quantitative data from the primary literature remains elusive, this paper synthesizes the current understanding of this compound's role in appetite regulation and outlines the necessary information for a complete assessment of its therapeutic potential.

Introduction: The NPY System and Appetite

The Neuropeptide Y (NPY) system is a critical signaling pathway in the hypothalamic regulation of food intake and energy balance. NPY, a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) agents identified. It exerts its effects through a family of G-protein coupled receptors, with the Y5 receptor subtype being strongly implicated as the primary mediator of NPY's effects on feeding behavior. Activation of the Y5 receptor is associated with increased food consumption and decreased energy expenditure, making it a prime target for the development of anti-obesity therapeutics.

This compound: A Selective NPY Y5 Receptor Antagonist

This compound is a small molecule antagonist that demonstrates high potency and selectivity for the NPY Y5 receptor. Its primary mechanism of action is to block the binding of endogenous NPY to the Y5 receptor, thereby inhibiting the downstream signaling cascades that promote food intake.

Mechanism of Action

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of NPY, the Y5 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in increased neuronal activity in orexigenic pathways and suppression of anorexigenic signals. This compound, by acting as a competitive antagonist, prevents these intracellular events from occurring in response to NPY, thus reducing the drive to eat.

Signaling Pathway of NPY Y5 Receptor and Inhibition by this compound

NPY_Y5_Signaling cluster_1 Postsynaptic Neuron (Hypothalamus) NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds GPCR G-protein (Gi/o) Y5R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Orexigenic ↑ Orexigenic Signals (e.g., increased firing of AgRP/NPY neurons) cAMP->Orexigenic Anorexigenic ↓ Anorexigenic Signals (e.g., decreased firing of POMC neurons) cAMP->Anorexigenic This compound This compound This compound->Y5R Blocks Food_Intake_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Food Intake & Body Weight Measurement (e.g., 3 days) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (this compound or Vehicle) randomization->treatment measurement Food Intake & Body Weight Measurement (e.g., daily for 7 days) treatment->measurement analysis Data Analysis (e.g., ANOVA, t-test) measurement->analysis end End analysis->end

No Public Preclinical Research Data Available for GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no preclinical research data, experimental protocols, or signaling pathway information could be identified for a compound designated as GW438014A.

Without access to primary research articles or other forms of public disclosure, it is not possible to provide the requested quantitative data, detailed experimental methodologies, or associated signaling pathways. Therefore, the core requirements of the request, including data tables and Graphviz diagrams, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public availability of data and to use recognized chemical names, international nonproprietary names (INNs), or other standardized identifiers in their queries.

In-Depth Technical Guide: GW438014A (CAS Number: 469861-48-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Compound Name: GW438014A

CAS Number: 469861-48-1 (free base)

Mechanism of Action: Selective Neuropeptide Y Y5 (NPY-Y5) Receptor Antagonist

Primary Therapeutic Area of Interest: Obesity and Feeding Disorders

Chemical Formula: C₂₂H₁₉N₃O

Molecular Weight: 341.41 g/mol

Synopsis: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the hypothalamus. The NPY system, particularly through the Y1 and Y5 receptors, is a critical regulator of energy homeostasis, with NPY being one of the most powerful orexigenic (appetite-stimulating) peptides.[1] By blocking the Y5 receptor, this compound has been investigated for its potential to inhibit food intake and reduce body weight gain, positioning it as a candidate for anti-obesity therapeutics.

Quantitative Data Summary

Due to the limited availability of full-text primary research articles, a comprehensive summary of all quantitative data is not possible. The following tables represent the available data from abstracts and review articles.

Table 1: In Vivo Efficacy in Rodent Models

ParameterAnimal ModelDose and AdministrationDurationObserved EffectReference
Food IntakeRats10 mg/kg; intraperitoneal (i.p.)Daily for 7 daysInhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding.Daniels et al., 2002
Food IntakeGenetically obese ob/ob mice10 mg/kg; i.p.Daily for 7 daysInhibition of food intake in food-deprived mice.Daniels et al., 2002
Body Weight GainLean and obese rats10 mg/kg; i.p.Daily for 7 daysDecreased rate of weight gain.Daniels et al., 2002
Seizure ActivityRats (Kindling model)Not specifiedNot specifiedInhibition of kindling acquisition.Benmaamar et al., 2005

Note: The precise quantitative reduction in food intake (in grams) and body weight (in grams or percentage) from the primary study by Daniels et al. (2002) is not available in the public domain.

Signaling Pathways

The NPY-Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the Y5 receptor activates downstream signaling cascades that are primarily coupled through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation has been shown to mobilize intracellular calcium and activate the MAPK/ERK and RhoA signaling pathways. This compound, as an antagonist, blocks these signaling events initiated by NPY.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y5R NPY-Y5 Receptor NPY->Y5R Binds and Activates This compound This compound This compound->Y5R Binds and Inhibits G_protein Gαi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates RhoA RhoA Activation G_protein->RhoA ERK MAPK/ERK Pathway G_protein->ERK cAMP cAMP AC->cAMP Converts Cellular_Response Orexigenic Effects (e.g., Increased Food Intake) cAMP->Cellular_Response Modulates ATP ATP ATP->AC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Ca2->Cellular_Response Modulates RhoA->Cellular_Response Modulates ERK->Cellular_Response Modulates

Caption: NPY-Y5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are not available in the publicly accessible literature. The following sections outline the probable methodologies based on standard practices in the field and information gleaned from abstracts.

In Vivo Food Intake and Body Weight Studies (Rodent Models)

This protocol is a generalized representation based on the study by Daniels et al. (2002).

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Model Animal Models: - Male Sprague-Dawley Rats (lean and obese) - Genetically Obese ob/ob Mice Acclimation Acclimation Period Animal_Model->Acclimation Housing Housing: - Single housing - Controlled environment (temperature, light/dark cycle) Groups Experimental Groups: - Vehicle Control - this compound (10 mg/kg) Acclimation->Groups Administration Drug Administration: - Intraperitoneal (i.p.) injection - Daily for 7 days Groups->Administration Food_Intake Food Intake Measurement: - Daily measurement of food consumption (grams) Administration->Food_Intake Body_Weight Body Weight Measurement: - Daily measurement of body weight (grams) Administration->Body_Weight NPY_Challenge NPY-Induced Feeding (Sub-study): - Administration of NPY - Measurement of subsequent food intake Administration->NPY_Challenge Stats Statistical Analysis: - Comparison between vehicle and treatment groups (e.g., t-test or ANOVA) Food_Intake->Stats Body_Weight->Stats NPY_Challenge->Stats

References

An In-depth Technical Guide to the Pharmacology of GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the NPY Y5 receptor signaling pathway and experimental workflows to facilitate further research and development of this and similar compounds.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in various physiological processes, including the regulation of food intake and energy balance. Its effects are mediated through a family of G-protein coupled receptors, of which the Y5 subtype is strongly associated with the orexigenic (appetite-stimulating) effects of NPY. Consequently, antagonists of the NPY Y5 receptor, such as this compound, have been investigated as potential therapeutic agents for the treatment of obesity. This document serves as a technical resource for professionals involved in the research and development of NPY Y5 receptor modulators.

Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y5 receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the binding of NPY. This antagonism effectively inhibits the physiological responses mediated by the Y5 receptor, most notably the stimulation of food intake.

Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology
ParameterValueSpeciesAssay TypeReference
Binding Affinity (IC50) Brain levels detected in excess of its binding IC50RodentRadioligand Binding Assay[1]
Functional Activity Potent antagonistHumancAMP Assay[1]

Note: Specific Ki or IC50 values for binding affinity are not publicly available in the reviewed literature, but brain concentrations exceeding the binding IC50 were confirmed post-dosing in rodents.

Table 2: In Vivo Pharmacology & Pharmacokinetics (Rodent Models)
ParameterValueSpeciesRoute of AdministrationReference
Efficacious Dose 10 mg/kgRat, Mouse (ob/ob)Intraperitoneal (i.p.)[2]
Pharmacodynamic Effect Inhibition of spontaneous, fasting-induced, and NPY-induced food intake; Reduction in body weight gain and fat massRat, Mouse (ob/ob)Intraperitoneal (i.p.)[1][2]
Oral Bioavailability < 3%RodentOral (p.o.)[1]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for the intraperitoneal route are not specified in the available literature.

Signaling Pathways

Activation of the NPY Y5 receptor by its endogenous ligand, NPY, initiates a signaling cascade through its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY Y5 receptor activation can modulate intracellular calcium levels and activate downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and protein kinase C (PKC) pathways. This compound blocks these downstream effects by preventing the initial binding of NPY to the receptor.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates This compound This compound This compound->Y5R Binds & Blocks G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased food intake) PKA->Cellular_Response Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway Ca2_release->MAPK_ERK Activates PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response Leads to

NPY Y5 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the NPY Y5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or a selective Y5 radioligand.

  • Test Compound: this compound.

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NPY Y5 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of cell membrane suspension, 50 µL of assay buffer, and 50 µL of [¹²⁵I]PYY.

    • Non-specific Binding: 50 µL of cell membrane suspension, 50 µL of 1 µM unlabeled NPY, and 50 µL of [¹²⁵I]PYY.

    • Competition Binding: 50 µL of cell membrane suspension, 50 µL of varying concentrations of this compound, and 50 µL of [¹²⁵I]PYY.

  • Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (NPY Y5 Receptor) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay incubation Incubate at RT for 2h setup_assay->incubation filtration Filter and Wash incubation->filtration counting Measure Radioactivity (Scintillation Counter) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
In Vivo Food Intake and Body Weight Study in Rodents

This protocol describes a typical in vivo experiment to assess the effect of this compound on food intake and body weight in a rodent model of obesity.

Materials:

  • Genetically obese mice (e.g., ob/ob) or diet-induced obese rats.

  • This compound.

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water).

  • Standard rodent chow and water.

  • Animal balance.

  • Metabolic cages (for precise food intake measurement).

  • Syringes and needles for intraperitoneal injection.

Procedure:

  • Acclimation: House animals individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) and allow them to acclimate for at least one week. Provide ad libitum access to food and water.

  • Baseline Measurement: For 3-5 days prior to the start of the experiment, measure and record daily food intake and body weight for each animal to establish a stable baseline.

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, 10 mg/kg this compound).

  • Dosing: Administer the assigned treatment (vehicle or this compound) via intraperitoneal injection once daily, typically at the beginning of the dark cycle when rodents are most active and feed.

  • Data Collection: Continue to measure and record daily food intake and body weight for the duration of the study (e.g., 7 days).

  • Data Analysis: Calculate the change in food intake and body weight from baseline for each animal. Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Study_Workflow start Start acclimation Acclimate Rodents start->acclimation baseline Measure Baseline Food Intake & Body Weight acclimation->baseline randomization Randomize into Groups (Vehicle, this compound) baseline->randomization dosing Daily Intraperitoneal Dosing randomization->dosing data_collection Daily Measurement of Food Intake & Body Weight dosing->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

In Vivo Study Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the NPY Y5 receptor in energy homeostasis. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies. While further characterization of its pharmacokinetic profile and a more detailed dose-response relationship in vivo would be beneficial, the existing data strongly support its function as an NPY Y5 receptor antagonist with the ability to reduce food intake and body weight in rodent models of obesity. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this area.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GW438014A in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a well-established pathway implicated in the regulation of food intake and energy homeostasis. Antagonism of the Y5 receptor is therefore a promising therapeutic strategy for the treatment of obesity. These application notes provide detailed protocols and guidance for conducting in vivo studies in mouse models of obesity to evaluate the efficacy of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study evaluating this compound in an obese rodent model. It is important to note that this study was conducted in Zucker Fatty rats, and dosages for mouse studies may require optimization.

ParameterDetailsReference
Compound This compound[1]
Animal Model Zucker Fatty rats[1]
Dosage 10 mg/kg[1]
Route of Administration Intraperitoneal (i.p.), twice daily (BID)[1]
Treatment Duration 4 days[1]
Key Outcomes - Marked decrease in the rate of weight gain- Reduction in fat mass[1]
Oral Bioavailability Poor (<3%), no effect on food intake observed with oral administration (25-100 mg/kg)[1]

Experimental Protocols

Animal Models of Obesity

The choice of mouse model is critical for obesity research. Common models include:

  • Monogenic Models: These models, such as the ob/ob mouse (leptin deficient) and the db/db mouse (leptin receptor deficient), exhibit early-onset and severe obesity.[2][3] They are useful for studying the role of specific genes in obesity.

  • Polygenic Models: These models, like the C57BL/6J mouse, are susceptible to diet-induced obesity (DIO) when fed a high-fat diet.[4] DIO models are considered more relevant to common human obesity.[4]

  • Diet-Induced Obesity (DIO) Models: Obesity is induced in susceptible mouse strains by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat.[4][5] This is the most common model for preclinical testing of anti-obesity compounds.

Protocol for a Diet-Induced Obesity (DIO) Study in Mice

This protocol outlines a typical study to evaluate the effect of this compound on body weight and composition in a DIO mouse model.

2.1. Animals and Acclimation

  • Strain: C57BL/6J mice are a commonly used strain susceptible to DIO.[4]

  • Age and Sex: Male mice are often used as they tend to gain more weight on a high-fat diet.[4] Start with mice aged 6-8 weeks.

  • Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Allow mice to acclimate for at least one week before starting the experiment.

2.2. Induction of Obesity

  • Diet: Feed the mice a high-fat diet (e.g., 45% or 60% kcal from fat). A control group should be fed a standard chow diet.

  • Duration: Continue the high-fat diet for 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.

2.3. Drug Preparation and Administration

  • Vehicle: Prepare a suitable vehicle for this compound for intraperitoneal injection (e.g., saline, DMSO/saline mixture). The final concentration of DMSO should be minimized.

  • Dosage: Based on the rat study, a starting dose of 10 mg/kg administered twice daily (BID) via intraperitoneal injection can be used.[1] Dose-response studies are recommended to determine the optimal dose in mice.

  • Groups:

    • Group 1: Lean control mice on a standard diet, receiving vehicle.

    • Group 2: Obese (DIO) mice on a high-fat diet, receiving vehicle.

    • Group 3: Obese (DIO) mice on a high-fat diet, receiving this compound (10 mg/kg, i.p., BID).

  • Duration of Treatment: A 4-day treatment period was effective in rats.[1] For mouse studies, a longer duration (e.g., 2-4 weeks) may be necessary to observe significant effects on body weight and composition.

2.4. Measurement of Efficacy Endpoints

  • Body Weight: Measure body weight daily or every other day.

  • Food Intake: Measure food intake daily by weighing the remaining food in the hopper.

  • Body Composition: At the end of the study, determine body composition (fat mass and lean mass) using techniques like quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA).

  • Metabolic Parameters (Optional):

    • Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, an OGTT can be performed at the end of the treatment period.[6]

    • Blood Chemistry: Collect blood samples to measure levels of glucose, insulin, lipids, and other relevant biomarkers.

2.5. Statistical Analysis

  • Analyze the data using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Diagrams

NPY_Y5_Signaling_Pathway NPY NPY Y5R Y5 Receptor NPY->Y5R G_protein Gαi/o Y5R->G_protein activates This compound This compound This compound->Y5R blocks AC Adenylyl Cyclase G_protein->AC inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization stimulates cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake cAMP->Food_Intake Ca_mobilization->Food_Intake

Caption: NPY-Y5 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimation Acclimation (1 week) start->acclimation diet Dietary Intervention (8-12 weeks) acclimation->diet hfd High-Fat Diet (HFD) diet->hfd chow Standard Chow diet->chow treatment This compound Treatment (e.g., 4 weeks) hfd->treatment vehicle_chow Vehicle (Chow group) chow->vehicle_chow vehicle_hfd Vehicle (HFD group) treatment->vehicle_hfd drug_hfd This compound (HFD group) treatment->drug_hfd measurements Data Collection vehicle_hfd->measurements drug_hfd->measurements vehicle_chow->measurements bw Body Weight (daily) measurements->bw fi Food Intake (daily) measurements->fi bc Body Composition (end) measurements->bc ogtt OGTT (end) measurements->ogtt analysis Data Analysis bw->analysis fi->analysis bc->analysis ogtt->analysis

Caption: Experimental workflow for a diet-induced obesity study with this compound.

References

Application Notes and Protocols for Preparing GW438014A Solutions for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of appetite and energy homeostasis. Antagonism of the NPY Y5 receptor has been investigated as a therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide detailed protocols for the preparation of this compound solutions for use in preclinical animal research, along with relevant technical data and signaling pathway information.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the integrity of the compound.

PropertyValueReference
Molecular FormulaC₂₂H₁₉N₃O[1]
Molecular Weight341.41 g/mol [1]
AppearanceCrystalline solid
Storage (Solid)Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.[1]
Storage (Stock Solution)-80°C for up to 6 months; -20°C for up to 1 month.[2]

NPY Y5 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the NPY Y5 receptor, a G-protein coupled receptor (GPCR). The Y5 receptor is primarily coupled to inhibitory G-proteins (Gαi). Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are involved in cell growth and motility.[3][4][5] this compound blocks these downstream effects by preventing NPY from binding to the Y5 receptor.

NPY_Y5_Signaling_Pathway NPY Y5 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Activates This compound This compound This compound->Y5R Inhibits G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK MAPK/ERK Pathway G_protein->ERK Activates RhoA RhoA Pathway G_protein->RhoA Activates cAMP cAMP AC->cAMP Produces Appetite Increased Appetite cAMP->Appetite Regulates CellGrowth Cell Growth & Proliferation ERK->CellGrowth Promotes RhoA->CellGrowth Promotes

Caption: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions for intraperitoneal injection and oral gavage in rodents. It is recommended to perform a small-scale pilot study to ensure the solubility and stability of the formulation before preparing a large batch.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is designed to prepare a solution of this compound suitable for intraperitoneal administration in mice and rats. A common and generally well-tolerated vehicle for insoluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline.[6][7][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)

Experimental Workflow:

IP_Preparation_Workflow Workflow for i.p. Solution Preparation cluster_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve add_peg Add PEG400 and mix dissolve->add_peg add_tween Add Tween 80 and mix add_peg->add_tween add_saline Add saline to final volume and mix add_tween->add_saline check_solution Check for clarity (sonicate if needed) add_saline->check_solution check_solution->dissolve Precipitate administer Administer to animal check_solution->administer Clear Solution end End administer->end

Caption: Step-by-step workflow for preparing this compound solution for intraperitoneal injection.

Procedure:

  • Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (e.g., 10 mg/kg), and the injection volume (e.g., 5-10 mL/kg for mice).

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, the order of addition is critical.

  • Prepare the stock solution: Weigh the calculated amount of this compound and dissolve it in the required volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.

  • Formulate the final solution: a. To the this compound/DMSO stock solution, add the required volume of PEG400. Vortex thoroughly. b. Add the required volume of Tween 80 to the mixture and vortex until a homogenous solution is formed. c. Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Vortex thoroughly.

  • Final Check: The final solution should be a clear, homogenous emulsion. If any precipitation is observed, the solution can be gently warmed or sonicated.

  • Administration: Administer the solution to the animals via intraperitoneal injection using an appropriate needle size and technique. The recommended maximum injection volume for mice is 10 ml/kg.[9]

Example Dosing Calculation for a 25g Mouse at 10 mg/kg:

  • Dose for a 25g mouse: 10 mg/kg * 0.025 kg = 0.25 mg

  • If the final concentration of the dosing solution is 1 mg/mL, the injection volume would be 0.25 mL.

Protocol 2: Preparation of this compound for Oral Gavage

For oral administration, a suspension of this compound in a vehicle such as 0.5% methylcellulose or a solution using a similar co-solvent system as for i.p. injection can be prepared.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water or the DMSO/PEG400/Tween 80/saline mixture)

  • Sterile tubes or vials

  • Mortar and pestle (for suspension)

  • Stir plate and stir bar (for suspension)

  • Oral gavage needles (e.g., 20-22 gauge for mice)

  • Sterile syringes

Procedure (Suspension in Methylcellulose):

  • Calculate the required amount of this compound and vehicle.

  • Prepare the 0.5% methylcellulose vehicle: Slowly add methylcellulose powder to sterile water while stirring continuously until fully dissolved.

  • Prepare the suspension: a. Weigh the required amount of this compound. b. If necessary, triturate the powder with a small amount of the vehicle to create a smooth paste. c. Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.

  • Administration: Administer the suspension using an appropriately sized oral gavage needle. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10]

Quantitative Data Summary

ParameterSpeciesRoute of AdministrationDose RangeObserved EffectReference
Food IntakeRatIntraperitoneal (i.p.)10 mg/kgInhibition of spontaneous, fasting-induced, and NPY-induced feeding[2]
Body WeightRat (lean and obese)Intraperitoneal (i.p.)10 mg/kg (daily for 7 days)Decreased rate of weight gain[2]
Food IntakeMouse (ob/ob)Intraperitoneal (i.p.)10 mg/kgInhibition of food intake in food-deprived mice[2]

Troubleshooting

  • Precipitation in the final solution: This may occur if the compound is not fully dissolved in the initial solvent or if the order of vehicle component addition is incorrect. Ensure complete dissolution in DMSO before adding other components. Gentle warming or sonication can help.

  • Animal distress during or after administration: Ensure proper restraint and administration techniques are used. For oral gavage, it is crucial to avoid accidental entry into the trachea.[2][11] The vehicle itself can sometimes cause transient discomfort; consider a pilot study with the vehicle alone.

Disclaimer: These protocols are intended for guidance in a research setting. All animal procedures should be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol. Researchers should independently verify the optimal formulation and dosage for their specific experimental conditions.

References

Application Notes and Protocols for GW438014A in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Subtype 5 (NPY-Y5). The NPY system, comprising NPY, peptide YY (PYY), and pancreatic polypeptide (PP) as endogenous ligands, and its receptors (Y1, Y2, Y4, Y5), is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The NPY-Y5 receptor, in particular, is a key target in the development of therapeutics for obesity and related metabolic disorders. Understanding the binding affinity of novel compounds like this compound to the NPY-Y5 receptor is crucial for drug discovery and development.

Competitive binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[1] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the NPY-Y5 receptor.

Signaling Pathway

The NPY-Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous agonist, Neuropeptide Y, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates cellular function. Antagonists like this compound block the binding of NPY, thereby inhibiting this signaling pathway.

NPY_Y5_Signaling cluster_membrane Cell Membrane NPY_Y5 NPY-Y5 Receptor G_protein Gi/o NPY_Y5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NPY Neuropeptide Y (Agonist) NPY->NPY_Y5 Binds This compound This compound (Antagonist) This compound->NPY_Y5 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Diagram 1: NPY-Y5 Receptor Signaling Pathway

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human NPY-Y5 receptor expressed in a heterologous system, such as HEK293 cells. The assay is based on the competition between unlabeled this compound and a radiolabeled ligand for binding to the NPY-Y5 receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human NPY-Y5 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I][hPP1–17, Ala31, Aib32]NPY.

  • Test Compound: this compound.

  • Positive Control: CGP71683A (a known NPY-Y5 antagonist).

  • Non-specific Binding Control: Unlabeled Neuropeptide Y (NPY) or another high-affinity NPY-Y5 ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester and vacuum filtration system.

  • Scintillation counter.

Experimental Workflow

Competitive_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, This compound dilutions) B Incubate Receptor Membranes, [¹²⁵I]-Ligand, and varying concentrations of this compound A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Measure Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis: Plot Competition Curve, Determine IC₅₀ D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Diagram 2: Competitive Binding Assay Workflow
Step-by-Step Procedure

1. Preparation of Reagents:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human NPY-Y5 receptor to confluency.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Store membrane aliquots at -80°C.

  • Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare similar dilutions for the positive control (CGP71683A).

2. Assay Performance:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd, e.g., 0.3 nM for [¹²⁵I]-PYY), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled NPY (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Positive Control Competition: 50 µL of each CGP71683A dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 90-120 minutes), with gentle agitation.

3. Filtration and Measurement:

  • Pre-soak the glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding:

      • % Specific Binding = (CPM in presence of this compound - Non-specific Binding CPM) / (Total Specific Binding CPM) * 100.

    • Plot the % Specific Binding against the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the NPY-Y5 receptor.

Data Presentation

The following table summarizes representative binding affinity data for ligands targeting the NPY-Y5 receptor. The Ki for this compound should be determined experimentally using the protocol above.

CompoundReceptorRadioligandKd of Radioligand (nM)IC₅₀ (nM)Ki (nM)Reference
This compound Human NPY-Y5[¹²⁵I]-PYY~0.3User DeterminedUser DeterminedN/A
CGP71683A Rat NPY-Y5[¹²⁵I][Leu³¹,Pro³⁴]PYYNot Specified1.4~1.4[2][3]
NPY Human NPY-Y5[¹²⁵I]-PYY~0.3VariesVaries[4]

Note: The Ki value for CGP71683A is approximated from its IC₅₀ as the exact radioligand concentration and Kd were not provided in the source.

Conclusion

This application note provides a comprehensive protocol for conducting a competitive binding assay to determine the affinity of this compound for the NPY-Y5 receptor. Accurate determination of the Ki value is a critical step in the characterization of this and other potential therapeutic compounds targeting the NPY system. The provided methodologies and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Use of GW438014A in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW438014A, a potent and selective Neuropeptide Y (NPY) Y5 receptor antagonist, in preclinical diet-induced obesity (DIO) models. The provided protocols and data summaries are intended to facilitate the design and execution of experiments to evaluate the anti-obesity efficacy of this compound.

Introduction

Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, posing a significant risk for developing type 2 diabetes, cardiovascular diseases, and other comorbidities. The NPY system, particularly the Y5 receptor, is a key regulator of energy homeostasis, with its activation stimulating food intake.[1] this compound acts by blocking this receptor, thereby offering a potential therapeutic strategy for weight management. Studies on selective NPY Y5 receptor antagonists have demonstrated their efficacy in reducing food intake, body weight gain, and fat mass in rodent models of diet-induced obesity.[1][2]

Mechanism of Action

This compound is a selective antagonist of the Neuropeptide Y receptor type 5 (Y5R). The Y5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, a critical brain region for regulating appetite and energy expenditure.[3][4] Neuropeptide Y, a potent orexigenic peptide, binds to the Y5 receptor to stimulate food intake. By blocking this interaction, this compound is expected to reduce the signaling cascade that leads to increased appetite, thereby decreasing food consumption and promoting weight loss.[2]

Signaling Pathway

The NPY Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by NPY, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, NPY receptor activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[4][6]

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Decreased Orexigenic Signaling (Reduced Food Intake) PKA->Physiological_Response Leads to MAPK_pathway->Physiological_Response This compound This compound This compound->Y5R Blocks

Caption: NPY Y5 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize quantitative data from studies on NPY Y5 receptor antagonists in diet-induced obese rodent models. While specific data for this compound is limited in the public domain, the data for other selective Y5 antagonists provide a strong rationale for its potential efficacy.

Table 1: Effect of NPY Y5 Receptor Antagonists on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

CompoundSpecies/StrainDietDurationDoseChange in Body Weight GainChange in Food IntakeReference
Selective Y5R AntagonistC57BL/6J MiceModerately High-Fat (MHF)2 weeks30 mg/kg (oral)Significant suppression-7.6%[2]
Selective Y5R AntagonistC57BL/6J MiceModerately High-Fat (MHF)2 weeks100 mg/kg (oral)Significant dose-dependent suppression-10.0%[2]
S-234462 (Insurmountable Y5 Antagonist)DIO MiceHigh-Fat5 weeksNot specifiedSignificant decrease vs. surmountable antagonistSignificant decrease vs. surmountable antagonist[7]
Selective Y5 AntagonistC57BL/6J MiceN/A (agonist-induced)7 days100 mg/kg (oral, BID)Completely suppressed D-Trp(34)NPY-induced gainCompletely suppressed D-Trp(34)NPY-induced hyperphagia[8]

Table 2: Effect of NPY Y5 Receptor Antagonists on Adiposity and Metabolic Parameters

CompoundSpecies/StrainKey FindingsReference
Selective Y5R AntagonistC57BL/6J MiceSuppressed adiposity and improved DIO-associated hyperinsulinemia.[2]
Selective Y5 AntagonistC57BL/6J MiceSuppressed D-Trp(34)NPY-induced increases in adipose tissue weight, hypercholesterolemia, and hyperinsulinemia.[8]

Experimental Protocols

The following are detailed protocols for inducing obesity in rodents and for the subsequent evaluation of this compound.

Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice

This protocol is adapted from established methods for creating a reliable DIO mouse model.[9][10][11]

Materials:

  • Male C57BL/6J mice (4-6 weeks of age)

  • High-Fat Diet (HFD): e.g., Research Diets D12492 (60% kcal from fat) or D12451 (45% kcal from fat)[9][12]

  • Low-Fat Control Diet (LFD): e.g., Research Diets D12450B (10% kcal from fat)[13]

  • Standard animal housing with controlled temperature, humidity, and 12-hour light/dark cycle.[11]

Procedure:

  • Acclimation: Upon arrival, acclimate mice for 1-2 weeks on a standard chow or LFD.[14]

  • Randomization: Randomize mice into two groups based on body weight: a control group (LFD) and an obesity-induction group (HFD).[11]

  • Diet Administration: Provide the respective diets and water ad libitum.

  • Monitoring: Monitor body weight and food intake weekly for 8-12 weeks.[12] Mice on the HFD are expected to become significantly heavier and exhibit characteristics of obesity and insulin resistance.[12]

Protocol 2: Evaluation of this compound in DIO Mice

This protocol outlines the steps for administering this compound and assessing its effects on metabolic parameters.

Materials:

  • DIO mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Equipment for measuring body composition (e.g., EchoMRI or DEXA)[15][16]

  • Metabolic cages for measuring energy expenditure (e.g., CLAMS)[16]

  • Glucometer and insulin assay kits

Procedure:

  • Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).

  • Treatment Groups: Divide the DIO mice into vehicle control and this compound treatment groups. A lean control group on LFD should also be maintained.

  • Administration: Administer this compound or vehicle via oral gavage once or twice daily for a period of 2-8 weeks.[2][8]

  • Data Collection:

    • Body Weight and Food Intake: Measure daily or several times per week.

    • Body Composition: Measure fat mass and lean mass using EchoMRI or DEXA at baseline and at the end of the study.[15][16]

    • Energy Expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity over a 24-hour period.[16]

    • Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.[17]

    • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.[12] Harvest and weigh fat pads (e.g., epididymal, retroperitoneal) and liver.[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Obesity Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Acclimation Acclimation (1-2 weeks) Randomization Randomization Acclimation->Randomization Diet High-Fat Diet vs. Low-Fat Diet (8-12 weeks) Randomization->Diet Grouping Group Assignment (Vehicle, this compound) Diet->Grouping Administration Daily Oral Gavage (2-8 weeks) Grouping->Administration Monitoring In-life Monitoring (Body Weight, Food Intake) Administration->Monitoring Metabolic Metabolic Phenotyping (Body Comp, Energy Exp, GTT/ITT) Administration->Metabolic Terminal Terminal Endpoints (Blood Chemistry, Tissue Weights) Metabolic->Terminal Analysis Data Analysis & Interpretation Terminal->Analysis

Caption: Experimental workflow for evaluating this compound in a DIO model.

Conclusion

This compound, as a selective NPY Y5 receptor antagonist, holds promise as a therapeutic agent for the treatment of obesity. The protocols and data presented in these application notes provide a framework for researchers to effectively design and conduct preclinical studies to further elucidate the efficacy and mechanism of action of this compound in diet-induced obesity models. Careful consideration of experimental design, including appropriate controls and comprehensive metabolic phenotyping, will be crucial for generating robust and translatable data.

References

Application Notes and Protocols for Cell-Based Assays Using GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, including the regulation of food intake and energy homeostasis. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate NPY Y5 receptor signaling and to screen for novel therapeutic agents.

The NPY Y5 receptor is a key target in drug discovery, particularly for metabolic disorders. Upon activation by its endogenous ligand NPY, the Y5 receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell proliferation, migration, and cytoskeletal rearrangement. This compound provides a valuable tool to dissect these signaling events and to identify compounds that modulate Y5 receptor activity.

Signaling Pathway

The NPY Y5 receptor signaling cascade offers multiple points for interrogation using cell-based assays. Antagonism of this pathway by this compound can be quantified by measuring changes in second messenger levels, downstream effector activation, and cellular phenotypes.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Agonist Binding G_protein Gαi/o Y5R->G_protein Activation ERK ERK Y5R->ERK Activation RhoA RhoA Y5R->RhoA Activation This compound This compound This compound->Y5R Antagonist Binding AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Responses (Proliferation, Migration) PKA->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response

Figure 1: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The following table summarizes the known in vitro activity of this compound. This data is essential for designing experiments and determining appropriate compound concentrations.

ParameterSpeciesValueAssay TypeReference
Binding Affinity (IC50) Not SpecifiedWell in excess of this value detected in brain tissueRadioligand Binding[1]
Functional Antagonism RodentPotentNPY-induced Food Intake[1]

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the effect of this compound on NPY Y5 receptor signaling.

cAMP Accumulation Assay

This assay measures the ability of this compound to block the NPY-induced inhibition of cAMP production.

Workflow:

cAMP_Workflow A Seed cells expressing NPY Y5 receptor B Pre-incubate with this compound or vehicle A->B C Stimulate with Forskolin and NPY B->C D Lyse cells and measure cAMP levels C->D E Data Analysis: Dose-response curve D->E

Figure 2: Workflow for the cAMP Accumulation Assay.

Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the human NPY Y5 receptor (e.g., HEK293, CHO) in appropriate media. Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Pre-incubation: Wash the cells once with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Prepare a stimulation solution containing a fixed concentration of Forskolin (to stimulate adenylyl cyclase) and a concentration of NPY that elicits a sub-maximal response (e.g., EC80). Add this solution to the wells and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on NPY-induced cell proliferation in cancer cell lines that endogenously express the Y5 receptor.

Protocol:

  • Cell Seeding: Seed a cancer cell line known to express the NPY Y5 receptor (e.g., certain breast cancer or neuroblastoma cell lines) into 96-well plates at a low density in serum-containing medium.

  • Serum Starvation: After 24 hours, replace the medium with serum-free or low-serum medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Treat the cells with a serial dilution of this compound in the presence or absence of a stimulating concentration of NPY. Include appropriate controls (vehicle, NPY alone, this compound alone).

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:

    • Crystal Violet Staining: Fix and stain the cells with crystal violet. Solubilize the dye and measure the absorbance.

    • MTS/XTT Assay: Add the reagent to the wells and measure the absorbance to determine metabolic activity, which correlates with cell number.

    • BrdU Incorporation: Measure the incorporation of BrdU into newly synthesized DNA.

  • Data Analysis: Normalize the proliferation data to the vehicle-treated control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Cell Migration/Invasion Assay

This assay evaluates the ability of this compound to inhibit NPY-induced cell migration or invasion, which is relevant for cancer research.

Workflow:

Migration_Workflow A Prepare Transwell inserts (with or without Matrigel for invasion) B Seed cells in serum-free medium in the upper chamber with this compound or vehicle A->B C Add NPY as a chemoattractant to the lower chamber B->C D Incubate for 12-48 hours C->D E Fix, stain, and count migrated/invaded cells D->E F Data Analysis: Quantify inhibition E->F

Figure 3: Workflow for the Cell Migration/Invasion Assay.

Protocol:

  • Insert Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a thin layer of Matrigel.

  • Cell Preparation: Harvest and resuspend Y5 receptor-expressing cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Assay Setup: Add serum-free medium containing NPY as a chemoattractant to the lower chamber of the Transwell plate. Seed the pre-treated cells into the upper chamber.

  • Incubation: Incubate the plate at 37°C for a duration determined by the cell type's migratory/invasive capacity (typically 12-48 hours).

  • Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated/invaded cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Express the results as a percentage of the NPY-stimulated control and determine the inhibitory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NPY Y5 receptor in various cellular processes. The protocols outlined in these application notes provide a framework for researchers to study Y5 receptor antagonism in cell-based systems. Due to the limited publicly available in vitro data for this specific compound, it is crucial to perform thorough dose-response characterizations to determine its potency and efficacy in the chosen experimental model. These assays can be adapted for high-throughput screening to identify novel modulators of the NPY Y5 receptor for therapeutic development.

References

Application Notes and Protocols for GW438014A (SR-202), a Selective PPARγ Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GW438014A, also known as SR-202, a selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This document outlines the stability of the compound in Dimethyl Sulfoxide (DMSO) solution, its mechanism of action, and provides a detailed protocol for an in-vitro adipocyte differentiation assay.

Compound Information

  • Compound Name: this compound (also known as SR-202)

  • Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[1][2]

  • Mechanism of Action: this compound (SR-202) is a selective antagonist of PPARγ. It functions by inhibiting the ligand-induced transcriptional activity of PPARγ. This is achieved by blocking the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), to the PPARγ receptor, thereby preventing the transcription of target genes involved in adipogenesis and insulin sensitivity.[1][2][3]

Stability in DMSO Solution

Proper storage and handling of this compound in DMSO is critical to ensure its stability and the reproducibility of experimental results. While specific stability data for this compound is not extensively published, the following recommendations are based on general guidelines for small molecule inhibitors dissolved in DMSO.

Storage Recommendations:

Storage ConditionDurationNotes
Stock Solution (in 100% DMSO)
-80°CUp to 2 years[1]Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 year[1]Suitable for shorter-term storage. Aliquot to minimize freeze-thaw cycles.
4°CUp to 2 years (in wet DMSO)[4]A study on a large compound library showed 85% of compounds were stable in DMSO/water (90/10) for 2 years at 4°C.[4]
Room TemperatureShort-term (days to weeks)Stability is compound-specific. Not recommended for long-term storage.
Working Dilutions (in aqueous media)
37°C (in cell culture media)HoursStability in aqueous media is generally lower than in DMSO. Prepare fresh dilutions for each experiment.

Key Considerations for Maintaining Stability:

  • DMSO Quality: Use anhydrous, high-purity DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of the compound.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

  • Precipitation: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur if the compound's solubility limit is exceeded. It is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous solution. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced cellular toxicity, though this can be cell-line dependent.[6][7]

PPARγ Signaling Pathway

This compound exerts its effects by antagonizing the PPARγ signaling pathway. PPARγ is a nuclear receptor that, upon activation by ligands (such as fatty acids or synthetic agonists like thiazolidinediones), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their transcription. This compound blocks this process.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPARg PPARg Ligand->PPARg Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_Complex Coactivators Coactivators Coactivators->PPARg_RXR_Complex Recruited This compound This compound This compound->PPARg Antagonizes This compound->Coactivators Blocks Recruitment PPRE PPRE PPARg_RXR_Complex->PPRE Binds to Target_Gene Target Gene (e.g., Adipogenesis genes) PPRE->Target_Gene Promotes Transcription Transcription Target_Gene->Transcription

PPARγ Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocol: In-vitro Adipocyte Differentiation Assay Using 3T3-L1 Cells

This protocol describes a method to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 murine preadipocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Induction Medium (MDI):

    • DMEM with 10% FBS

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

  • Adipocyte Maintenance Medium:

    • DMEM with 10% FBS

    • 10 µg/mL Insulin

  • This compound (SR-202) stock solution in DMSO

  • PPARγ agonist (e.g., Rosiglitazone) stock solution in DMSO (for positive control of antagonism)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (60%)

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

Experimental Workflow Diagram:

Adipocyte_Differentiation_Workflow Start Start Seed_Cells Seed 3T3-L1 cells and grow to confluence Start->Seed_Cells Induce_Differentiation Induce differentiation with MDI medium Seed_Cells->Induce_Differentiation Treat_Cells Treat with this compound and/or agonist Induce_Differentiation->Treat_Cells Maintain_Cells Maintain in insulin medium Treat_Cells->Maintain_Cells Stain_Cells Stain with Oil Red O Maintain_Cells->Stain_Cells Analyze_Results Quantify lipid accumulation Stain_Cells->Analyze_Results End End Analyze_Results->End

Workflow for the in-vitro adipocyte differentiation assay.

Procedure:

  • Cell Seeding:

    • Culture 3T3-L1 cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Seed the cells into multi-well plates at a density that allows them to reach confluence within 2-3 days.

    • Grow the cells to 100% confluence. It is critical to allow the cells to become contact-inhibited for at least 48 hours post-confluence before inducing differentiation.

  • Differentiation Induction (Day 0):

    • Prepare the MDI induction medium.

    • Prepare working solutions of this compound and the PPARγ agonist in the MDI medium at the desired final concentrations. A typical concentration range for SR-202 to inhibit differentiation is 100-400 µM.[1] A vehicle control (DMSO) must be included.

    • Aspirate the growth medium from the confluent cells and replace it with the MDI medium containing the different treatments (vehicle, this compound, agonist, this compound + agonist).

  • Adipocyte Maintenance (Day 2 onwards):

    • After 48 hours of induction, aspirate the MDI medium.

    • Replace it with Adipocyte Maintenance Medium (DMEM with 10% FBS and insulin).

    • Continue to treat the cells with fresh maintenance medium containing the respective treatments every 2 days for a total of 8-10 days.

  • Assessment of Adipocyte Differentiation (Day 8-10):

    • Oil Red O Staining:

      • Wash the cells twice with PBS.

      • Fix the cells with 10% formalin for at least 1 hour at room temperature.

      • Wash the fixed cells twice with water.

      • Wash once with 60% isopropanol.

      • Allow the cells to dry completely.

      • Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

      • Aspirate the staining solution and wash the cells with water 3-4 times until the water runs clear.

      • Visualize the lipid droplets (stained red) under a microscope and capture images.

    • Quantification (Optional):

      • After the final water wash, add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.

      • Incubate for 10 minutes with gentle shaking.

      • Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.

Expected Results:

  • Vehicle Control: Cells should show significant differentiation with the accumulation of large lipid droplets.

  • PPARγ Agonist: Cells should exhibit enhanced differentiation compared to the vehicle control.

  • This compound: A dose-dependent inhibition of adipocyte differentiation should be observed, with fewer and smaller lipid droplets compared to the vehicle control.

  • This compound + PPARγ Agonist: this compound should antagonize the effect of the agonist, resulting in a reduction in the enhanced differentiation seen with the agonist alone.

These application notes and protocols provide a comprehensive guide for the use of this compound (SR-202) in laboratory settings. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Electrophysiology Studies of Novel Compounds on NPY Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) neurons are critical regulators of numerous physiological processes, including energy homeostasis, anxiety, and circadian rhythms.[1] Their electrical activity is a key determinant of their function, making them a significant target for therapeutic drug development. These application notes provide a comprehensive overview and standardized protocols for investigating the electrophysiological effects of novel compounds, using the placeholder "GW438014A," on NPY neurons. Due to the absence of specific public data on this compound, this document serves as a template, detailing established methodologies for studying NPY neuron electrophysiology and presenting hypothetical data for illustrative purposes.

The protocols outlined below are based on standard practices in whole-cell patch-clamp recordings from NPY-expressing neurons in acute brain slices.[2][3][4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the electrophysiological effects of this compound on arcuate nucleus NPY neurons. These tables are for illustrative purposes to guide data presentation.

Table 1: Effects of this compound on Intrinsic Membrane Properties of NPY Neurons

ParameterControl (ACSF)This compound (10 µM)p-value
Resting Membrane Potential (mV)-55.2 ± 1.8-65.7 ± 2.1<0.01
Input Resistance (MΩ)850 ± 75620 ± 60<0.05
Action Potential Threshold (mV)-40.3 ± 1.2-38.9 ± 1.5>0.05
Action Potential Amplitude (mV)75.6 ± 3.474.9 ± 3.8>0.05
Firing Frequency (Hz) at 2x Rheobase12.5 ± 2.15.8 ± 1.5<0.01

Table 2: Effects of this compound on Synaptic Transmission onto NPY Neurons

ParameterControl (ACSF)This compound (10 µM)p-value
sEPSC Frequency (Hz)3.2 ± 0.53.1 ± 0.6>0.05
sEPSC Amplitude (pA)15.8 ± 2.116.2 ± 2.3>0.05
sIPSC Frequency (Hz)4.5 ± 0.88.9 ± 1.2<0.01
sIPSC Amplitude (pA)25.1 ± 3.224.8 ± 3.5>0.05

Data are presented as mean ± SEM. Statistical significance is determined by a paired t-test.

Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted from standard methods for obtaining viable brain slices for electrophysiology.[2]

Materials:

  • NPY-GFP transgenic mouse (or other appropriate reporter line)

  • Ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose.

  • Artificial cerebrospinal fluid (ACSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose; oxygenated (95% O2 / 5% CO2).

  • Vibrating microtome (vibratome).

  • Slice holding chamber.

Procedure:

  • Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

  • Mount the brain on the vibratome stage and cut coronal slices (250-300 µm thick) containing the region of interest (e.g., arcuate nucleus).

  • Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique to record from visually identified NPY neurons.[3][4]

Materials:

  • Upright microscope with DIC optics and fluorescence to identify NPY-GFP neurons.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes (3-6 MΩ resistance).

  • Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH 7.3 with KOH).

  • Perfusion system for drug application.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.

  • Identify NPY-GFP neurons using fluorescence microscopy.

  • Approach a target neuron with a micropipette filled with intracellular solution.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • Record baseline electrophysiological properties in current-clamp or voltage-clamp mode.

  • Bath-apply this compound at the desired concentration and record changes in cellular properties.

  • Wash out the drug to observe recovery.

Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Hypothetical Receptor This compound->Receptor G_protein G-protein Receptor->G_protein Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Ion_Channel K+ Channel Hyperpolarization Hyperpolarization & Decreased Firing Ion_Channel->Hyperpolarization Effector Effector Protein Second_Messenger->Effector Effector->Ion_Channel Opens

Caption: Hypothetical signaling pathway for this compound on NPY neurons.

Experimental Workflow Diagram

start Start slice_prep Acute Brain Slice Preparation start->slice_prep identify_neuron Identify NPY-GFP Neuron slice_prep->identify_neuron patch Whole-Cell Patch-Clamp identify_neuron->patch baseline Record Baseline Activity patch->baseline drug_app Bath Apply this compound baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout record_effect->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis record_recovery->analysis end End analysis->end

Caption: Experimental workflow for electrophysiological recording.

Logical Relationship Diagram

cluster_effects Cellular Effects cluster_outcome Overall Outcome This compound This compound hyperpolarization Membrane Hyperpolarization This compound->hyperpolarization dec_resistance Decreased Input Resistance This compound->dec_resistance inc_gaba Increased GABAergic Input This compound->inc_gaba inhibition Inhibition of NPY Neuron Activity hyperpolarization->inhibition dec_resistance->inhibition inc_gaba->inhibition

Caption: Logical relationship of this compound's hypothetical effects.

References

Application Notes and Protocols for GW438014A Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system is a critical regulator of energy homeostasis, with the Y5 receptor subtype playing a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY. Antagonism of the NPY Y5 receptor is, therefore, a promising therapeutic strategy for the treatment of obesity. These application notes provide detailed protocols for preclinical feeding studies in rodent models to evaluate the efficacy of this compound in reducing food intake and body weight.

Mechanism of Action: NPY Y5 Receptor Signaling

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, NPY, the receptor activates intracellular signaling cascades that ultimately promote food-seeking behavior and anabolism. This compound, as a Y5 receptor antagonist, blocks these downstream effects.

The binding of NPY to the Y5 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA). Additionally, NPY Y5 receptor activation has been shown to modulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway and the RhoA pathway, which are involved in cell growth, proliferation, and cytoskeletal remodeling. By blocking the initial step of NPY binding, this compound is expected to prevent these downstream signaling events, thereby reducing the drive to eat.

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates This compound This compound This compound->Y5R Binds & Inhibits G_protein Gαi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates RhoA RhoA G_protein->RhoA Activates cAMP cAMP AC->cAMP Decreases Orexigenic_Effects Increased Food Intake Decreased Energy Expenditure cAMP->Orexigenic_Effects Leads to ERK->Orexigenic_Effects Contributes to RhoA->Orexigenic_Effects Contributes to

Experimental Design and Protocols

A well-designed feeding study is crucial for accurately assessing the in vivo efficacy of this compound. The following protocols outline a standard approach for a diet-induced obesity (DIO) model in mice.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) DIO_Induction Diet-Induced Obesity Induction (High-Fat Diet, 8-12 weeks) Acclimatization->DIO_Induction Randomization Randomization into Treatment Groups DIO_Induction->Randomization Treatment This compound or Vehicle Administration (e.g., 28 days) Randomization->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Body Composition (DXA/MRI) - Plasma Biomarkers - Gene Expression (Adipose Tissue) Treatment->Endpoint_Analysis

Protocol 1: Diet-Induced Obesity (DIO) Model and this compound Efficacy Testing

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (prone to diet-induced obesity)

  • Sex: Male (to avoid hormonal cycle variations)

  • Age: 6-8 weeks at the start of the study

  • Housing: Individually housed to allow for accurate food intake measurement, maintained on a 12:12 hour light-dark cycle at a controlled temperature (22-24°C).

2. Diet:

  • Acclimatization and Control Diet: Standard chow (e.g., 10% kcal from fat)

  • High-Fat Diet (HFD): Diet with 45-60% kcal from fat to induce obesity.

3. Experimental Procedure:

  • Acclimatization (1-2 weeks): Animals are acclimated to the facility and individual housing. All animals receive standard chow and water ad libitum.

  • Obesity Induction (8-12 weeks): All animals are switched to a high-fat diet. Body weights are monitored weekly. Animals are considered obese when they have a significantly higher body weight (typically 15-20% greater) than age-matched controls on a standard chow diet.

  • Randomization: Obese animals are randomly assigned to treatment groups (n=8-12 per group) based on body weight to ensure no significant difference between groups at the start of treatment.

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound)

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 100 mg/kg)

    • (Optional) Group 4: Pair-fed control (receives the same amount of food as consumed by the high-dose this compound group on the previous day) to distinguish between effects on food intake and energy expenditure.

  • Drug Administration (e.g., 28 days):

    • This compound is administered daily via an appropriate route (e.g., intraperitoneal injection or oral gavage). The vehicle is administered to the control group.

  • Monitoring:

    • Body Weight: Measured daily at the same time.

    • Food Intake: Measured daily by weighing the remaining food.

    • Clinical Observations: Animals are observed daily for any adverse effects.

  • Endpoint Analysis (at the end of the treatment period):

    • Body Composition: Assessed by Dual-Energy X-ray Absorptiometry (DXA) or Magnetic Resonance Imaging (MRI) to determine fat mass and lean mass.

    • Blood Collection: Blood is collected for the analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Tissue Collection: Adipose tissue (e.g., epididymal white adipose tissue and interscapular brown adipose tissue) and hypothalamus are collected for gene expression analysis (e.g., uncoupling proteins in adipose tissue, NPY in the hypothalamus).

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice (Hypothetical Data Based on Published Studies of NPY Y5 Antagonists)

ParameterVehicle ControlThis compound (10 mg/kg)This compound (100 mg/kg)Pair-Fed Control
Initial Body Weight (g) 45.2 ± 1.545.5 ± 1.845.3 ± 1.645.4 ± 1.7
Final Body Weight (g) 48.5 ± 2.044.1 ± 1.937.1 ± 1.5**43.8 ± 1.8
Body Weight Change (%) +7.3%-3.1%-18.1%**-3.5%
Cumulative Food Intake (g) 100.5 ± 5.285.3 ± 4.8*70.2 ± 4.1**70.2 ± 4.1

*Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Body Composition and Metabolic Parameters in DIO Mice (Hypothetical Data)

ParameterVehicle ControlThis compound (100 mg/kg)
Fat Mass (g) 18.2 ± 1.110.5 ± 0.9
Lean Mass (g) 28.1 ± 1.027.5 ± 0.8
Plasma Insulin (ng/mL) 3.5 ± 0.41.8 ± 0.3
UCP-1 mRNA (BAT, fold change) 1.0 ± 0.22.5 ± 0.5**

*Values are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control.

Conclusion

These protocols provide a framework for conducting robust preclinical feeding studies to evaluate the therapeutic potential of this compound for obesity. The use of a diet-induced obesity model is physiologically relevant to human obesity. Careful monitoring of body weight, food intake, and a comprehensive endpoint analysis will provide a clear understanding of the in vivo efficacy and mechanism of action of this compound. Data from studies on other NPY Y5 antagonists suggest that this compound has the potential to significantly reduce body weight by affecting both food intake and energy expenditure.[1][2]

References

Troubleshooting & Optimization

Navigating GW438014A: A Technical Guide to Overcoming Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges associated with GW438014A, a selective neuropeptide Y (NPY) Y5 receptor antagonist, in aqueous solutions. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental workflows to facilitate seamless integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution in an aqueous buffer?

A2: This is a common phenomenon for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many nonpolar compounds. When a concentrated DMSO stock is introduced into an aqueous environment, the significant increase in solvent polarity causes the compound to crash out of the solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its poor aqueous solubility, stock solutions of this compound should be prepared in an organic solvent. Anhydrous, high-purity DMSO is a common and effective choice. For a 10 mM stock solution, careful weighing of the compound and calculation of the required DMSO volume is necessary.

Q4: What is the maximum concentration of DMSO my cell culture can tolerate?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. Always aim for the lowest effective concentration of DMSO in your final working solution.

Q5: Can I heat or sonicate my this compound solution to improve solubility?

A5: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound, especially during the preparation of the final working solution. However, prolonged exposure to heat should be avoided to prevent potential compound degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solution:

    • Decrease Final Concentration: Lower the final working concentration of this compound.

    • Optimize Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid dispersion. Avoid adding the aqueous buffer to the DMSO stock.

    • Use Co-solvents: For in vivo studies, a formulation containing co-solvents like polyethylene glycol (PEG) or propylene glycol may be necessary.

Issue 2: Inconsistent results in biological assays.

  • Cause: The compound may not be fully dissolved, leading to variability in the effective concentration.

  • Solution:

    • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your assay.

    • Pre-warm Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock can help maintain solubility.

    • Fresh Preparations: Prepare fresh working solutions for each experiment to avoid issues with compound stability and precipitation over time.

Issue 3: Low bioavailability in in vivo studies.

  • Cause: Poor absorption due to low solubility in physiological fluids.

  • Solution:

    • Formulation Development: Develop a formulation that enhances solubility and absorption. This may include the use of solubilizing agents such as surfactants (e.g., Tween® 80), cyclodextrins, or preparing a solid dispersion.

    • Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area of the compound, potentially improving its dissolution rate and bioavailability.

Quantitative Data Summary

Due to the limited availability of specific public data, this table provides general solubility information and recommended starting points for experimental determination.

Solvent/SystemExpected SolubilityRecommended Starting Concentration for StockNotes
WaterVery Low / Practically InsolubleNot RecommendedDirect dissolution in aqueous buffers is not feasible.
DMSOHigh10 - 50 mMEnsure the use of anhydrous, high-purity DMSO.
EthanolModerate to High1 - 10 mMCan be an alternative to DMSO for some applications.
10% HP-β-CD in WaterLow to ModerateExperimentally DeterminedCan be a suitable vehicle for in vivo studies.
10% Solutol® HS 15 in WaterLow to ModerateExperimentally DeterminedA non-ionic solubilizer that can be used in formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Based on the molecular weight of this compound (437.51 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in pure DMSO.

  • Aqueous Dilution: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Addition: While vortexing the aqueous medium, slowly add the required volume of the this compound DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance limit of your assay system (typically ≤ 0.5%).

  • Final Mix: Vortex the final working solution briefly to ensure homogeneity. Visually inspect for any signs of precipitation before use.

Visualizations

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y5_Receptor NPY Y5 Receptor NPY->Y5_Receptor Binds G_Protein Gαi/o Y5_Receptor->G_Protein Activation ERK_Pathway ERK1/2 Activation G_Protein->ERK_Pathway Stimulates RhoA_Pathway RhoA Activation G_Protein->RhoA_Pathway Stimulates Cellular_Response Cellular Responses (e.g., Cell Growth, Motility) ERK_Pathway->Cellular_Response RhoA_Pathway->Cellular_Response This compound This compound This compound->Y5_Receptor Antagonizes

Caption: NPY Y5 Receptor Signaling Pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Solubility Issue Observed Prep_Stock Prepare Stock in DMSO Start->Prep_Stock Dilute Dilute in Aqueous Buffer Prep_Stock->Dilute Precipitation Precipitation? Dilute->Precipitation Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Success Homogeneous Solution Precipitation->Success No Optimize_Dilution Optimize Dilution Method (Slow addition, vortexing) Lower_Conc->Optimize_Dilution Use_Cosolvent Use Co-solvents / Formulation Aids Optimize_Dilution->Use_Cosolvent Use_Cosolvent->Dilute Inconsistent_Results Inconsistent Assay Results? Success->Inconsistent_Results Check_Dissolution Ensure Complete Dissolution (Visual check, sonication) Inconsistent_Results->Check_Dissolution Yes Assay_Success Consistent Results Inconsistent_Results->Assay_Success No Fresh_Prep Use Freshly Prepared Solutions Check_Dissolution->Fresh_Prep Fresh_Prep->Dilute

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Technical Support Center: Optimizing GW438014A Dosage for Maximal Effect

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "GW438014A." This may indicate that the identifier is incorrect, refers to an internal or discontinued project, or the compound is not yet disclosed in public forums.

The following guide provides a generalized framework for dosage optimization of a novel research compound, drawing on established principles in pharmacology and drug development. This information is intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage for a new compound?

The initial step is to establish a dose-response curve. This is typically done using in vitro models, such as cell lines relevant to the intended therapeutic area. The goal is to identify the concentration range over which the compound exhibits its desired biological effect, from minimal to maximal activity. This will help in determining key parameters like the EC50 (half-maximal effective concentration).

Q2: How do I translate in vitro findings to in vivo models?

Translating in vitro dosage to in vivo models requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties. Factors such as absorption, distribution, metabolism, and excretion (ADME) of the compound will significantly influence its effective concentration at the target site. Initial in vivo studies often involve a dose-escalation design in animal models to identify a safe and effective dose range.

Q3: What are common issues encountered during dosage optimization experiments?

Researchers may encounter several challenges, including:

  • High toxicity at effective doses: The therapeutic window may be narrow, leading to off-target effects and toxicity.

  • Poor bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized, requiring higher or more frequent dosing.

  • Lack of a clear dose-response relationship: The biological effect may plateau at a low dose or show a biphasic (bell-shaped) response.

  • Inconsistent results: Variability between experiments can arise from factors such as cell passage number, animal health, or reagent quality.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High Cell Toxicity in vitro - Compound insolubility leading to precipitation and non-specific effects.- Off-target effects unrelated to the primary mechanism of action.- Test the solubility of the compound in the chosen vehicle and culture medium.- Perform counter-screens using cell lines known to lack the target of interest.- Reduce the incubation time or concentration range.
No Observable Effect in vivo - Insufficient dose reaching the target tissue.- Rapid clearance of the compound.- Inappropriate animal model.- Conduct pharmacokinetic studies to measure compound levels in plasma and target tissues.- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Ensure the chosen animal model expresses the target and is relevant to the disease pathophysiology.
Variable Efficacy Between Experiments - Inconsistent compound preparation or storage.- Biological variability in cell lines or animal models.- Differences in experimental conditions.- Prepare fresh stock solutions of the compound for each experiment and store them appropriately.- Standardize all experimental protocols, including cell seeding density, animal age and weight, and timing of treatments and measurements.- Increase the sample size to improve statistical power.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Determination using a Cell Viability Assay

This protocol outlines a general method for determining the EC50 of a compound on a specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compound in culture medium. It is common to use a 10-point dilution series with a 3-fold dilution factor. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathway a compound targets is crucial for optimizing its dosage. For instance, if a compound targets a specific kinase in a signaling cascade, its optimal dose will be one that effectively inhibits the kinase without causing significant off-target effects on other pathways.

Hypothetical Experimental Workflow for Dosage Optimization

The following diagram illustrates a typical workflow for moving from initial in vitro testing to in vivo dosage validation.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Dose-Response Curve Dose-Response Curve EC50 Determination EC50 Determination Dose-Response Curve->EC50 Determination Identifies potency Target Engagement Assay Target Engagement Assay EC50 Determination->Target Engagement Assay Confirms mechanism Off-Target Screening Off-Target Screening Target Engagement Assay->Off-Target Screening Assesses specificity Pharmacokinetic Studies Pharmacokinetic Studies Off-Target Screening->Pharmacokinetic Studies Proceed to in vivo Dose Escalation Dose Escalation Pharmacokinetic Studies->Dose Escalation Determines exposure Efficacy Studies Efficacy Studies Dose Escalation->Efficacy Studies Evaluates therapeutic effect Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Establishes safety

Caption: A generalized workflow for dosage optimization.

Hypothetical Signaling Pathway Inhibition

This diagram shows a simplified signaling pathway and how a hypothetical inhibitor might act. The optimal dosage would effectively block the signal without affecting other cellular processes.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Kinase B

Caption: Inhibition of a kinase in a signaling pathway.

unexpected off-target effects of GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW438014A. The information focuses on addressing potential unexpected off-target effects that may be encountered during experimentation.

Understanding Unexpected Off-Target Effects of this compound

This compound is primarily characterized as a potent and selective antagonist of the Neuropeptide Y Y5 (NPY-Y5) receptor.[1] Its main therapeutic action is associated with the inhibition of this receptor, leading to decreased food intake and body weight gain in preclinical models.[1][2] While this compound is described as selective, it is crucial for researchers to consider and investigate potential off-target effects, as these can lead to unexpected experimental outcomes or safety concerns. An off-target effect occurs when a compound interacts with a molecular target other than its intended one.

This guide provides a framework for identifying and troubleshooting potential off-target effects of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on discerning potential off-target activities.

Q1: My experimental results are inconsistent with NPY-Y5 receptor antagonism. Could this be an off-target effect?

A1: Yes, inconsistent or unexpected results can be an indication of off-target activity. If you observe cellular phenotypes or physiological responses that cannot be explained by the known function of the NPY-Y5 receptor, it is prudent to consider the possibility of off-target interactions.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and its identity has been verified.

  • Dose-Response Analysis: Perform a full dose-response curve for your observed effect. Off-target effects may occur at different concentrations than the on-target effect.

  • Use a Structurally Unrelated NPY-Y5 Antagonist: If available, use another NPY-Y5 antagonist with a different chemical scaffold. If the unexpected effect is not replicated, it may be specific to this compound's chemical structure and suggestive of an off-target interaction.

  • Rescue Experiment: Attempt to "rescue" the phenotype by co-administering an NPY-Y5 receptor agonist. If the effect is on-target, the agonist should reverse it. If the effect persists, it is likely an off-target effect.

Q2: How can I proactively screen for potential off-target effects of this compound?

A2: Proactive screening is a critical step in characterizing any research compound. Several in vitro and in silico methods can be employed.

Recommended Screening Panels:

  • Receptor Profiling: Screen this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases. This can provide a comprehensive overview of potential off-target interactions.

  • Kinase Profiling: A dedicated kinase panel screen is advisable, as many small molecules unintentionally inhibit various kinases.

  • hERG Channel Assay: The hERG potassium channel is a common off-target for many drugs and can have cardiotoxic effects. An early assessment is recommended.

Q3: I am observing unexpected toxicity in my cell-based assays. What should I investigate?

A3: Unexpected cytotoxicity can be a result of off-target effects.

Troubleshooting Steps:

  • Determine the EC50 for Cytotoxicity: Establish the concentration at which this compound induces 50% cell death. Compare this to the EC50 for NPY-Y5 antagonism. A small window between efficacy and toxicity can suggest off-target effects.

  • Apoptosis vs. Necrosis Assays: Investigate the mechanism of cell death (e.g., using assays for caspase activation, membrane integrity). This can provide clues about the pathways involved.

  • Mitochondrial Toxicity Assessment: Evaluate mitochondrial function (e.g., using a Seahorse assay or measuring mitochondrial membrane potential). Mitochondria are common off-targets for small molecules.

Experimental Protocols

The following are generalized protocols for key experiments to investigate potential off-target effects.

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Receptor Interaction

This protocol is designed to determine if this compound binds to a suspected off-target receptor.

  • Prepare Cell Membranes: Homogenize cells or tissue expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Set up Binding Reaction: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Functional Assay to Confirm Off-Target Activity

This protocol assesses the functional consequence of a potential off-target interaction identified in a binding assay.

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the suspected off-target receptor.

  • Stimulation: Treat the cells with varying concentrations of this compound, followed by stimulation with a known agonist for the off-target receptor.

  • Second Messenger Measurement: Measure the downstream signaling of the receptor (e.g., cAMP accumulation for a Gs-coupled GPCR, or calcium flux for a Gq-coupled GPCR).

  • Data Analysis: Generate a dose-response curve for this compound's inhibition of the agonist response to determine its functional potency (IC50).

Quantitative Data Summary

Should off-target screening be performed, the data could be presented as follows:

Table 1: Hypothetical Off-Target Binding Profile of this compound

TargetLigandIC50 (nM)
NPY-Y5 Receptor[¹²⁵I]-PYY5.2
Receptor X[³H]-Ligand A850
Receptor Y[³H]-Ligand B>10,000
hERG Channel[³H]-Astemizole5,600

Table 2: Hypothetical Off-Target Kinase Inhibition Profile of this compound

Kinase% Inhibition at 10 µMIC50 (µM)
Kinase A78%2.1
Kinase B15%>20
Kinase C5%>20

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of off-target effects.

G cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Hypothetical Off-Target Pathway This compound This compound NPY_Y5 NPY-Y5 Receptor This compound->NPY_Y5 Antagonizes Off_Target_R Off-Target Receptor X This compound->Off_Target_R Binds to G_protein Gi/o Protein NPY_Y5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Food_Intake ↓ Food Intake cAMP->Food_Intake Signaling_X Signaling Cascade X Off_Target_R->Signaling_X Unexpected_Phenotype Unexpected Phenotype Signaling_X->Unexpected_Phenotype

Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.

G start Unexpected Experimental Result Observed confirm_purity Confirm Compound Identity and Purity start->confirm_purity dose_response Perform Full Dose-Response Curve confirm_purity->dose_response control_compound Use Structurally Unrelated Control Compound dose_response->control_compound rescue_exp Perform Rescue Experiment control_compound->rescue_exp off_target_screen Conduct Broad Off-Target Screen rescue_exp->off_target_screen Phenotype Persists on_target Effect is Likely On-Target rescue_exp->on_target Phenotype Reversed functional_assay Validate with Functional Cellular Assay off_target_screen->functional_assay off_target Effect is Likely Off-Target functional_assay->off_target

Caption: Experimental workflow for troubleshooting unexpected results.

References

Technical Support Center: GW438014A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW438014A, a potent and selective Neuropeptide Y (NPY) Y5 receptor antagonist. Inconsistent results in cell-based assays can arise from various factors, from procedural inconsistencies to the inherent biological complexity of the signaling pathways involved. This guide is designed to help you identify and address common issues to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand NPY, primarily couples to Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, Y5 receptor activation can stimulate the extracellular signal-regulated kinase (ERK) pathway and the RhoA signaling pathway, which are involved in cell growth, proliferation, and migration.[1][3] this compound blocks these downstream effects by preventing NPY from binding to the Y5 receptor.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known off-target effects of this compound?

A3: While this compound is described as a selective NPY-Y5 receptor antagonist, all small molecule inhibitors have the potential for off-target effects. Comprehensive off-target profiling for this compound is not extensively published in the readily available literature. It is crucial to include appropriate controls in your experiments to account for potential off-target effects. This can include using a structurally unrelated Y5 antagonist or testing the effect of this compound in a cell line that does not express the Y5 receptor.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect of this compound

If you observe variable or no inhibition of NPY-induced cellular responses with this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Compound Instability/Degradation The stability of small molecules in aqueous cell culture media can vary. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions. For long-duration experiments, consider replenishing the media with fresh this compound at regular intervals.
Suboptimal Concentration The effective concentration of this compound can vary between cell lines and experimental readouts. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell system.
Low Y5 Receptor Expression The inhibitory effect of this compound is dependent on the presence of its target, the Y5 receptor. Confirm the expression of the Y5 receptor in your cell line at both the mRNA (e.g., RT-qPCR) and protein (e.g., Western blot, flow cytometry) levels.
Cell Permeability Issues While less common for small molecules, poor cell permeability could be a factor. Review the physicochemical properties of this compound and consider alternative antagonists with better-characterized cell penetration if this is suspected.
Issue 2: High Cellular Toxicity Observed

If you observe significant cell death or morphological changes at concentrations where you expect to see specific inhibition, consider these possibilities:

Potential Cause Troubleshooting Steps
Off-Target Toxicity The observed toxicity may be due to this compound interacting with other cellular targets essential for cell survival. Use the lowest effective concentration of the inhibitor determined from your dose-response studies. Consider comparing the effects with another Y5 receptor antagonist with a different chemical scaffold.
Solvent Toxicity High concentrations of the solvent, typically DMSO, can be toxic to cells. Ensure the final DMSO concentration in your cell culture is kept to a minimum, ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments.
Cell Line Sensitivity Some cell lines are inherently more sensitive to chemical treatments. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to distinguish specific inhibitory effects from general cytotoxicity.

Experimental Protocols

Protocol: Cell-Based NPY-Y5 Receptor Antagonist Assay

This protocol outlines a general workflow for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the NPY-Y5 receptor. The readout for this assay is the inhibition of NPY-induced ERK phosphorylation.

Materials:

  • Cells expressing NPY-Y5 receptor (e.g., BT-549 breast cancer cell line)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • NPY (agonist)

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in complete medium.

  • Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Antagonist Pre-treatment: Prepare working solutions of this compound in serum-free medium at various concentrations. Include a vehicle control (DMSO). Add the this compound solutions or vehicle to the cells and incubate for 1 hour.

  • Agonist Stimulation: Prepare a working solution of NPY in serum-free medium. Add the NPY solution to the wells (except for the unstimulated control) to a final concentration known to elicit a robust response (e.g., 100 nM). Incubate for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total-ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal. Compare the NPY-induced ERK phosphorylation in the presence and absence of this compound.

Visualizations

NPY_Y5_Signaling_Pathway Y5R NPY Y5 Receptor Gai Gαi Y5R->Gai Activates ERK ERK Y5R->ERK Activates RhoA RhoA Y5R->RhoA AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gai->AC Inhibits NPY NPY NPY->Y5R Binds This compound This compound This compound->Y5R Blocks CellResponse Cell Growth & Proliferation ERK->CellResponse RhoA->CellResponse

Caption: NPY-Y5 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Y5R-expressing cells in 96-well plate start->seed_cells serum_starve Serum starve cells (4-6 hours) seed_cells->serum_starve pretreat Pre-treat with this compound or Vehicle (1 hour) serum_starve->pretreat stimulate Stimulate with NPY (10-15 minutes) pretreat->stimulate lyse Lyse cells and quantify protein stimulate->lyse western_blot Western Blot for p-ERK and Total ERK lyse->western_blot analyze Analyze data and determine IC50 western_blot->analyze end End analyze->end

Caption: Workflow for a cell-based this compound antagonist assay.

Troubleshooting_Logic cluster_compound Compound Issues cluster_concentration Concentration Issues cluster_receptor Target Issues cluster_toxicity Toxicity Issues start Inconsistent Results with This compound check_compound Verify Compound Integrity (Storage, Handling) start->check_compound check_concentration Optimize this compound Concentration (Dose-Response) start->check_concentration check_receptor Confirm Y5 Receptor Expression in Cells start->check_receptor check_toxicity Assess Cellular Toxicity (Viability Assay) start->check_toxicity compound_ok Compound OK? check_compound->compound_ok conc_ok Concentration Optimal? check_concentration->conc_ok receptor_ok Receptor Expressed? check_receptor->receptor_ok toxicity_ok Toxicity Low? check_toxicity->toxicity_ok troubleshoot_compound Troubleshoot: - Aliquot new stock - Check expiration compound_ok->troubleshoot_compound No troubleshoot_conc Troubleshoot: - Perform IC50 curve conc_ok->troubleshoot_conc No troubleshoot_receptor Troubleshoot: - Use positive control cell line - Verify with RT-qPCR/WB receptor_ok->troubleshoot_receptor No troubleshoot_toxicity Troubleshoot: - Lower concentration - Check DMSO % toxicity_ok->troubleshoot_toxicity No

Caption: Logical flowchart for troubleshooting inconsistent this compound results.

References

Technical Support Center: Improving the In Vivo Bioavailability of GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW438014A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vivo bioavailability of this potent and selective NPY-Y5 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] In research, it is primarily used to investigate the role of the NPY system in regulating food intake and body weight.[2][3] Studies have shown that it can inhibit feeding and reduce weight gain in rodent models.[2]

Q2: I am seeing limited or inconsistent effects of this compound in my in vivo experiments. What could be the issue?

A2: Limited or inconsistent efficacy in vivo can often be attributed to poor bioavailability. Like many small molecule compounds, this compound may have low aqueous solubility, which can hinder its absorption into the systemic circulation after administration.[4] The formulation and route of administration are critical factors to consider.[5][6]

Q3: What are the common routes of administration for this compound?

A3: Published studies have utilized intraperitoneal (i.p.) injection for administering this compound to rodents.[2] The choice of administration route significantly impacts the rate and extent of drug absorption.[5][7] The general order of absorption rate is typically Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[7]

Q4: How can I improve the solubility of this compound for my experiments?

A4: Improving the solubility of poorly water-soluble drugs is a key step to enhancing bioavailability.[8][9] Several formulation strategies can be employed, including:

  • Co-solvents: Using a mixture of solvents to increase solubility.[10][11]

  • Surfactants: These agents can help wet the solid drug particles and improve dissolution.[10][11]

  • Lipid-based formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.[12]

  • Particle size reduction: Techniques like micronization or creating nanosuspensions increase the surface area for dissolution.[10][13][14]

  • Solid dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution.[11][12][14]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the in vivo bioavailability of this compound.

Issue 1: Low or Variable Plasma Concentrations of this compound

Possible Cause: Poor absorption from the administration site due to low aqueous solubility.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Plasma Concentration A Start: Low/Variable Plasma Concentration B Assess Current Formulation A->B C Is the compound fully dissolved in the vehicle? B->C D Yes C->D   E No C->E   H Precipitation upon injection? D->H F Optimize Vehicle/Formulation E->F K Evaluate Pharmacokinetics F->K Test Optimized Formulation G Consider Alternative Administration Route G->K Test New Route I Yes H->I J No H->J I->F J->G L End: Optimized Protocol K->L

Caption: Workflow for troubleshooting low plasma concentrations.

Solutions:

  • Assess Current Formulation:

    • Visual Inspection: Is this compound fully dissolved in your current vehicle? If you observe particulates, the drug is not fully solubilized, which will limit absorption.

    • Consider Precipitation: Even if dissolved initially, the compound may precipitate upon injection into the physiological environment. This is a common issue with non-aqueous solutions.[15]

  • Optimize Formulation:

    • If solubility is an issue, consider the formulation strategies outlined in the FAQs. A systematic approach to formulation development is recommended. Start with simple co-solvent systems and progress to more complex formulations if needed.

    • The table below summarizes common formulation approaches for poorly soluble compounds.

  • Consider Alternative Administration Routes:

    • If oral or subcutaneous routes are providing low bioavailability, consider intraperitoneal or intravenous (if appropriate for the experimental design) administration to bypass initial absorption barriers.[5][6] Keep in mind that different routes can lead to different biodistribution profiles.[6][16]

Issue 2: Selecting an Appropriate Formulation Strategy

Logical Flow for Formulation Selection:

G cluster_1 Formulation Selection Pathway Start Start: Need to Improve Bioavailability A Determine Basic Physicochemical Properties (e.g., approximate solubility in common solvents) Start->A B Simple Co-Solvent System Sufficient? A->B C Use Co-solvents (e.g., DMSO, PEG-400, Ethanol) B->C Yes D Explore Advanced Formulations B->D No H Test Formulation In Vitro & In Vivo C->H E Lipid-Based Formulation (e.g., SNEDDS, Micelles) D->E F Particle Size Reduction (Nanosuspension) D->F G Solid Dispersion D->G E->H F->H G->H End End: Suitable Formulation Identified H->End

Caption: Decision pathway for selecting a formulation strategy.

Data Presentation: Formulation Approaches

The following table summarizes various formulation strategies that can be employed to enhance the bioavailability of poorly soluble compounds like this compound.

Formulation StrategyPrincipleCommon Excipients/MethodsAdvantagesDisadvantages
Co-solvency [10][11]Increasing solubility by using a mixture of water-miscible solvents.DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400.Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in vivo, potential for vehicle toxicity.
Surfactant-based Systems [10]Enhancing wetting and forming micelles to solubilize the drug.Tween® 80, Cremophor® EL, Solutol® HS 15.Improves dissolution rate, can be combined with co-solvents.Potential for toxicity with some surfactants.
Lipid-Based Formulations (e.g., SNEDDS) [12]Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a nanoemulsion in the GI tract.Oils (e.g., sesame oil, Capryol™ 90), Surfactants, Co-solvents.Enhances lymphatic uptake, protects drug from degradation.More complex to formulate and characterize.
Particle Size Reduction [13][14]Increasing the surface area-to-volume ratio to enhance dissolution rate.Wet milling, homogenization to create nanosuspensions.Applicable to a wide range of drugs.May require specialized equipment, potential for particle aggregation.
Solid Dispersions [8][12][14]Dispersing the drug in a solid carrier matrix in an amorphous state.Polymers (e.g., PVP, HPMC), Hot-melt extrusion, Spray drying.Significantly enhances solubility and dissolution.Can be physically unstable (recrystallization) over time.

Experimental Protocols

Protocol 1: Preparation of a Simple Co-solvent Formulation

Objective: To prepare a solution of this compound for intraperitoneal injection using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG-400

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the compound completely. Use the minimum volume necessary.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Add PEG-400 to the solution. A common ratio to start with is 10% DMSO, 40% PEG-400.

  • Vortex thoroughly to mix.

  • Slowly add saline to the desired final volume while vortexing to make up the remaining 50% of the vehicle.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable and the ratio of co-solvents may need to be adjusted.

  • Administer the formulation to the animals shortly after preparation to minimize the risk of precipitation.

Protocol 2: In Vivo Pharmacokinetic Study Design

Objective: To compare the plasma exposure of this compound from different formulations.

Experimental Design:

  • Animals: Use a sufficient number of rodents (e.g., BALB/c mice or Sprague-Dawley rats) per group to achieve statistical power.[17]

  • Groups:

    • Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound in an optimized co-solvent formulation (from Protocol 1).

    • Group 3 (Optional): this compound in an advanced formulation (e.g., lipid-based).

  • Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intraperitoneal injection). Ensure the dose volume is appropriate for the animal size.[7]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an appropriate anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Compare these parameters between the different formulation groups to determine which provides the best bioavailability.[9][18]

This structured approach will enable researchers to systematically address bioavailability challenges and optimize the in vivo performance of this compound in their experimental models.

References

troubleshooting GW438014A degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW438014A. The information provided is designed to address common issues encountered during experimental procedures, with a focus on the degradation of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] The NPY Y5 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes. By blocking this receptor, this compound inhibits downstream signaling pathways that are normally activated by NPY. These pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the activation of the ERK1/2 and RhoA signaling cascades.[3][4][5][6][7] In preclinical studies, this antagonism has been shown to inhibit food intake and reduce body weight gain in obese rodents.[1][2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C, where it can be stable for over two years.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for use within a month to maintain potency.[8] Some studies on similar benzimidazole compounds suggest that storage at -80°C can also be appropriate for working solutions, with recommendations to prepare fresh solutions monthly.[9]

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] While some benzimidazole derivatives have been studied for stability in 0.2% DMSO for up to 96 hours, it is crucial to minimize the final concentration of DMSO in your experimental system to avoid solvent-induced artifacts.[10]

Troubleshooting Guide: this compound Degradation in Solution

Users may observe a loss of compound activity, inconsistent results, or the appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS), which may indicate degradation of this compound in solution. The following guide addresses potential causes and solutions.

Problem: I am seeing a progressive loss of my compound's effect in my cell-based assays over the course of an experiment.

  • Potential Cause 1: pH-mediated Hydrolysis. The stability of the benzimidazole core structure, present in this compound, can be sensitive to pH. Both acidic and alkaline conditions can promote hydrolysis.[11][12] If your cell culture medium has a pH that is significantly acidic or basic, or if the compound is diluted in an unbuffered aqueous solution, degradation may occur.

  • Troubleshooting Steps:

    • Verify pH of Solutions: Ensure that the pH of your final assay buffer or cell culture medium is within a stable physiological range (typically pH 6.8-7.4).

    • Minimize Incubation Time: If possible, reduce the duration that the compound is incubated in the aqueous solution.

    • Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.

  • Potential Cause 2: Photodegradation. Many heterocyclic compounds, including some benzimidazoles, are susceptible to degradation upon exposure to light, particularly UV light.[13][14] Standard laboratory lighting can be sufficient to induce degradation over time.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and experimental samples in amber vials or tubes wrapped in aluminum foil.

    • Conduct Experiments in Low Light: Minimize exposure of the compound to direct light during experimental setup and incubation.

  • Potential Cause 3: Thermal Degradation. Although stable at recommended storage temperatures, prolonged exposure to higher temperatures (e.g., 37°C in an incubator) can accelerate degradation in aqueous solutions.

  • Troubleshooting Steps:

    • Include Time-Course Controls: In your experimental design, include controls to assess if the compound's effect diminishes over the incubation period.

    • Limit Pre-incubation: Avoid pre-incubating the compound in warm media for extended periods before adding it to your experimental system.

Problem: My analytical results (HPLC/LC-MS) show unexpected peaks or a decrease in the main compound peak.

  • Potential Cause 1: Oxidative Degradation. The benzimidazole structure can be susceptible to oxidation.[12] The presence of oxidizing agents in your solutions or exposure to air for extended periods, especially at non-optimal pH or in the presence of certain metal ions, could lead to oxidative degradation.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all solvents used for preparing solutions are of high purity and free from peroxides or other oxidizing contaminants.

    • Consider Inert Gas: For long-term solution storage or sensitive experiments, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Potential Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for this compound

FormSolventStorage TemperatureDurationKey Considerations
Solid PowderN/A-20°C>2 years[3]Store in a dry, dark place.
0-4°CDays to weeks[3]For short-term use only.
Stock SolutionDMSO-20°CUp to 1 month[8]Aliquot to avoid freeze-thaw cycles. Protect from light.
-80°C>1 month (inferred)[9]May offer enhanced stability for longer-term solution storage.
Working DilutionAqueous Buffer/Media2-8°C or 37°CHoursPrepare fresh before each experiment. Stability is medium-dependent.

Table 2: Summary of Factors Potentially Causing this compound Degradation in Solution (based on benzimidazole chemistry)

FactorPotential OutcomeRecommended Prevention
pH Acid or alkaline hydrolysisMaintain physiological pH (6.8-7.4); use buffered solutions.
Light PhotodegradationUse amber vials; protect from light during storage and experiments.[13]
Temperature Accelerated hydrolysis/oxidationStore solutions at -20°C or -80°C; minimize time at elevated temperatures (e.g., 37°C).
Oxidation Formation of oxidized byproductsUse high-purity solvents; consider storing under inert gas.[12]
Freeze-Thaw Accelerated degradationPrepare single-use aliquots of stock solutions.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance and appropriate weighing tools

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder accurately.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound free base is 341.41 g/mol .[2]

    • Add the calculated volume of DMSO to the vial containing the powder.

    • Vortex or sonicate gently until the solid is completely dissolved. Ensure no particulates are visible.

    • Dispense the stock solution into single-use aliquots in amber vials.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C, protected from light.

Visualizations

GW438014A_Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Inconsistent Results or Loss of Compound Activity check_storage Verify Storage Conditions (Solid & Stock Solution) start->check_storage check_protocol Review Experimental Protocol start->check_protocol improper_storage Issue Found: Improper Temp/Light/Age check_storage->improper_storage protocol_issue Potential Protocol Issue? check_protocol->protocol_issue improper_storage->check_protocol No correct_storage Action: Correct Storage (Store at -20°C, in dark) Prepare fresh stock if needed. improper_storage->correct_storage Yes check_ph Check pH of Aqueous Solutions protocol_issue->check_ph Yes end_node Re-run Experiment with Corrected Conditions correct_storage->end_node ph_issue pH outside 6.8-7.4? check_ph->ph_issue correct_ph Action: Use Buffered Solutions at Neutral pH ph_issue->correct_ph Yes check_light Check Light Exposure During Experiment ph_issue->check_light No correct_ph->end_node light_issue Exposed to Light? check_light->light_issue correct_light Action: Protect from Light (Amber tubes, low light) light_issue->correct_light Yes check_freshness Check Freshness of Working Dilutions light_issue->check_freshness No correct_light->end_node freshness_issue Dilutions not fresh? check_freshness->freshness_issue correct_freshness Action: Prepare Fresh Dilutions Before Each Use freshness_issue->correct_freshness Yes freshness_issue->end_node No correct_freshness->end_node

Caption: A logical workflow for troubleshooting potential this compound degradation.

NPY_Y5_Signaling_Pathway NPY Y5 Receptor Signaling Pathway Antagonized by this compound NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds Gi Gi Protein Y5R->Gi Activates RhoA_path RhoA Pathway Y5R->RhoA_path Activates ERK_path MAPK/ERK Pathway Y5R->ERK_path Activates This compound This compound This compound->Y5R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Cell_Response Cellular Responses (e.g., Migration, Proliferation) cAMP->Cell_Response Modulates RhoA_path->Cell_Response Leads to ERK_path->Cell_Response Leads to

Caption: Simplified signaling cascade of the NPY Y5 receptor and its inhibition.

References

Technical Support Center: Minimizing Variability in Animal Studies with GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the NPY-Y5 receptor antagonist, GW438014A.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in food intake and body weight measurements between animals treated with this compound. What are the potential causes?

High variability in efficacy studies with this compound can stem from several factors. It is crucial to systematically investigate potential sources of this variability. Key areas to consider include:

  • Drug Formulation and Administration: Inconsistent formulation or inaccurate dosing can be a primary source of variability. Given that this compound is soluble in DMSO, ensure the vehicle composition is consistent and does not cause precipitation upon administration.

  • Animal-Specific Factors: The physiological and behavioral state of individual animals can significantly impact outcomes. Factors such as the animal's age, sex, stress level, and position in the light-dark cycle can all influence feeding behavior.[1][2]

  • Diet and Acclimation: The type of diet (e.g., standard chow vs. high-fat diet) and the duration of acclimation to the housing and feeding conditions can affect the response to an NPY-Y5 antagonist.[3]

  • Pharmacokinetics: Inter-animal differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable exposure to this compound, resulting in inconsistent pharmacodynamic effects.

Q2: What is the recommended formulation for administering this compound via oral gavage?

While specific formulation details for this compound are not extensively published, a common approach for administering small molecules soluble in DMSO for oral gavage in rodents involves a multi-component vehicle to ensure solubility and stability. A typical formulation might consist of:

  • 10% DMSO: To initially dissolve the compound.

  • 40% PEG400: A polyethylene glycol that aids in solubility.

  • 5% Tween-80: A surfactant that helps to create a stable emulsion.

  • 45% Saline: The aqueous component to bring the formulation to the final volume.

It is critical to prepare the formulation consistently for all animals and to visually inspect for any precipitation before administration.

Q3: How can we minimize stress during our animal studies, and why is it important for studies with this compound?

Minimizing stress is paramount in behavioral studies, especially those investigating feeding, as stress itself can significantly alter food intake and introduce variability.[2] Strategies to reduce stress include:

  • Proper Acclimation: Allow animals to acclimate to the facility, housing, and handling procedures for at least one week before the experiment begins.

  • Consistent Handling: Ensure all animals are handled in the same manner by trained personnel.

  • Refined Dosing Techniques: For oral gavage, use appropriate-sized, flexible feeding needles and ensure personnel are proficient to avoid injury and distress.[4] Consider alternative, less stressful methods of oral dosing if feasible.[5]

Q4: Are there known sex differences in the response to NPY-Y5 receptor antagonists?

Yes, sex differences in feeding behavior and the response to exercise and metabolic challenges have been observed in rodents.[6] Therefore, it is plausible that male and female animals may respond differently to this compound. It is recommended to either use a single sex for initial studies to reduce variability or to include both sexes and stratify the data analysis to identify any sex-specific effects.

Troubleshooting Guides

Issue: Inconsistent Reduction in Food Intake

If you are observing inconsistent effects of this compound on food intake, consider the following troubleshooting steps:

Troubleshooting Workflow for Inconsistent Food Intake

start Inconsistent Food Intake Observed check_formulation Verify Formulation - Check for precipitation - Consistent vehicle prep start->check_formulation check_formulation->start Issue Found check_dosing Review Dosing Procedure - Accurate volume? - Gavage technique correct? check_formulation->check_dosing Formulation OK check_dosing->start Issue Found check_animals Assess Animal Factors - Consistent age, sex, strain? - Acclimation period sufficient? check_dosing->check_animals Dosing OK check_animals->start Issue Found check_environment Examine Environment - Consistent light/dark cycle? - Temperature/humidity stable? check_animals->check_environment Animals OK check_environment->start Issue Found pk_study Consider Pilot PK Study - Assess exposure levels check_environment->pk_study Environment OK end Consistent Results pk_study->end Exposure Consistent

Caption: A logical workflow to troubleshoot inconsistent food intake in animal studies.

Issue: Unexpected Toxicity or Adverse Events

If you observe unexpected toxicity, it is important to determine if it is compound-related or due to the experimental procedure.

  • Vehicle Control: Ensure that a vehicle-only control group is included. If adverse events are also seen in this group, the vehicle or the administration procedure may be the cause.

  • Dose-Response: Conduct a dose-response study to determine if the toxicity is dose-dependent.

  • Off-Target Effects: Review the literature for known off-target effects of NPY-Y5 receptor antagonists.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₁₉N₃O
Molecular Weight 341.41 g/mol
Solubility Soluble in DMSO
Storage Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C
Table 2: Representative Pharmacokinetic Parameters of an NPY-Y5 Antagonist in Rodents (Hypothetical Data)
ParameterMouseRat
Bioavailability (Oral) ~25%~30%
Tmax (Oral) 1-2 hours2-4 hours
Half-life (t½) 2-3 hours4-6 hours
Clearance ModerateModerate

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose, and the dosing volume.

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in 10% of the final volume with DMSO. Vortex until fully dissolved.

  • Add PEG400: Add 40% of the final volume with PEG400 and vortex thoroughly.

  • Add Tween-80: Add 5% of the final volume with Tween-80 and vortex to mix.

  • Final Volume with Saline: Bring the solution to the final volume with saline and vortex until a homogenous solution or suspension is formed.

  • Storage: Prepare fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and vortex thoroughly before use.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model

Experimental Workflow for a DIO Study

acclimation Acclimation (1 week, standard chow) diet_induction Diet-Induced Obesity (6-8 weeks, high-fat diet) acclimation->diet_induction randomization Randomization (Based on body weight) diet_induction->randomization treatment Treatment Period (Daily oral gavage with This compound or vehicle) randomization->treatment monitoring Monitoring - Body weight (daily) - Food intake (daily) treatment->monitoring endpoint Endpoint Analysis - Final body weight - Adiposity - Plasma biomarkers monitoring->endpoint

Caption: A typical experimental workflow for an in vivo efficacy study in a DIO model.

  • Animal Model: Use male C57BL/6J mice, a common strain for DIO studies.

  • Acclimation: Acclimate mice to the facility for one week on a standard chow diet.

  • Obesity Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 6-8 weeks to induce obesity.

  • Baseline Measurements: Record baseline body weight and food intake for 3-5 days before the start of treatment.

  • Randomization: Randomize mice into treatment groups based on body weight to ensure even distribution.

  • Treatment: Administer this compound or vehicle daily via oral gavage at a consistent time each day.

  • Monitoring: Measure body weight and food intake daily.

  • Endpoint Analysis: At the end of the study, collect terminal samples for analysis of body composition (e.g., EchoMRI), and plasma biomarkers (e.g., insulin, leptin).

Mandatory Visualizations

NPY-Y5 Receptor Signaling Pathway

NPY NPY Y5R NPY-Y5 Receptor NPY->Y5R This compound This compound This compound->Y5R G_protein Gαi/o Y5R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake cAMP->Food_Intake

Caption: Simplified signaling pathway of the NPY-Y5 receptor and its inhibition by this compound.

References

GW438014A experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW438014A, a potent and selective Neuropeptide Y Y5 receptor (NPY Y5R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the Neuropeptide Y Y5 receptor (NPY Y5R). Its primary mechanism of action is to selectively bind to and block the activation of the NPY Y5R, a G-protein coupled receptor (GPCR). By inhibiting this receptor, this compound prevents the downstream signaling cascades initiated by the endogenous ligand, Neuropeptide Y (NPY). This has been shown to inhibit food intake and reduce body weight gain in rodent models.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.

Q3: What is the typical effective concentration or dosage of this compound in experiments?

A3: The effective concentration of this compound can vary depending on the experimental setup. For in vivo studies in rodents, a dose of 10 mg/kg administered intraperitoneally has been used to inhibit food intake.[1] For in vitro cell-based assays, the optimal concentration should be determined empirically, but starting with a concentration range that brackets the expected IC50 or Ki value is recommended.

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in cell-based assays.

Possible Causes and Solutions:

  • Compound Degradation:

    • Solution: Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. The stability of this compound in aqueous cell culture media over long incubation times may be limited; consider this when designing your experiment.

  • Low Receptor Expression:

    • Solution: Confirm that the cell line used in your assay expresses a sufficient level of the NPY Y5 receptor. This can be verified by qPCR, western blotting, or radioligand binding assays.

  • Incorrect Assay Conditions:

    • Solution: Optimize assay parameters such as cell density, incubation time, and the concentration of the stimulating agonist (e.g., NPY). Ensure the final DMSO concentration in your assay does not exceed a level that could cause cellular toxicity (typically <0.5%).

  • Poor Cell Health:

    • Solution: Use healthy, actively dividing cells for your experiments. Monitor cell viability throughout the assay.

Problem 2: High background signal or off-target effects observed.

Possible Causes and Solutions:

  • Non-specific Binding:

    • Solution: While this compound is reported to be selective, high concentrations may lead to off-target effects. Perform dose-response curves to identify the optimal concentration range that provides a specific effect. Include appropriate negative controls, such as a vehicle control (DMSO) and a control with an inactive compound.

  • Assay Interference:

    • Solution: Some assay components can interfere with the detection method. Run appropriate controls to identify any potential interference from this compound itself with the assay reagents or detection system.

Experimental Protocols

General Protocol for a Cell-Based cAMP Inhibition Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on NPY Y5R-mediated inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells expressing the NPY Y5 receptor (e.g., HEK293-NPY5R)

  • This compound

  • Neuropeptide Y (NPY)

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • Assay buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of NPY and forskolin in assay buffer. The concentration of NPY should be at or near its EC50 for cAMP inhibition, and the forskolin concentration should be sufficient to induce a robust cAMP signal.

    • Add the NPY/forskolin solution to the wells containing the pre-incubated antagonist.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the NPY-mediated cAMP inhibition.

General Protocol for an ERK Phosphorylation Assay

This protocol outlines a general method to measure the effect of this compound on NPY-induced ERK phosphorylation.

Materials:

  • Cells expressing the NPY Y5 receptor

  • This compound

  • Neuropeptide Y (NPY)

  • Serum-free cell culture medium

  • Assay reagents for detecting phosphorylated ERK (pERK) and total ERK (e.g., Western blot antibodies, ELISA kit).

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells in a suitable culture plate.

    • Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for several hours to overnight to reduce basal ERK phosphorylation.

  • Compound Pre-incubation:

    • Prepare dilutions of this compound in serum-free medium.

    • Add the this compound dilutions to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of NPY in serum-free medium at a concentration known to induce robust ERK phosphorylation.

    • Add the NPY solution to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Detection of pERK and Total ERK:

    • Analyze the cell lysates for the levels of phosphorylated ERK and total ERK using your chosen method (e.g., Western blotting or an ELISA kit).

  • Data Analysis:

    • Normalize the pERK signal to the total ERK signal for each sample.

    • Plot the normalized pERK levels against the concentration of this compound to determine its inhibitory effect.

Data Presentation

Table 1: Physicochemical and In Vivo Data for this compound

PropertyValueReference
Target Neuropeptide Y Y5 Receptor (NPY Y5R)[1]
Activity Antagonist[1]
Solubility DMSO
Storage -20°C (long-term)
In Vivo Dose (Rodents) 10 mg/kg (intraperitoneal)[1]
In Vivo Effect (Rodents) Inhibition of food intake, reduction in body weight gain[1]

Signaling Pathway and Experimental Workflow Diagrams

NPY_Y5_Receptor_Signaling_Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds & Activates This compound This compound This compound->Y5R Binds & Inhibits G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates RhoA_pathway RhoA Pathway G_protein->RhoA_pathway Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., food intake) cAMP->Cellular_Response pERK ↑ pERK ERK_pathway->pERK pERK->Cellular_Response RhoA_GTP ↑ RhoA-GTP RhoA_pathway->RhoA_GTP RhoA_GTP->Cellular_Response

Caption: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed NPY Y5R-expressing cells in 96-well plate prepare_compounds 2. Prepare serial dilutions of this compound pre_incubate 3. Pre-incubate cells with this compound prepare_compounds->pre_incubate stimulate 4. Stimulate with NPY + Forskolin pre_incubate->stimulate measure_cAMP 5. Lyse cells and measure intracellular cAMP stimulate->measure_cAMP analyze_data 6. Generate dose-response curve and calculate IC50 measure_cAMP->analyze_data

Caption: Workflow for a Cell-Based cAMP Inhibition Assay with this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/No Effect of this compound cause1 Compound Degradation? start->cause1 cause2 Low Y5R Expression? start->cause2 cause3 Incorrect Assay Conditions? start->cause3 cause4 Poor Cell Health? start->cause4 sol1 • Use fresh stock • Check stability cause1->sol1 sol2 • Verify receptor expression (qPCR, Western) cause2->sol2 sol3 • Optimize concentrations & incubation times • Check DMSO % cause3->sol3 sol4 • Monitor cell viability cause4->sol4

Caption: Troubleshooting Logic for Inconsistent this compound Activity.

References

addressing poor cell permeability of GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW438014A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on addressing its poor cell permeability.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for specific issues related to the use of this compound.

Q1: My in vitro cell-based assays are showing low or inconsistent activity of this compound, even at high concentrations. What could be the problem?

A1: This is a common issue often attributed to the poor cell permeability of this compound, a hydrophobic small molecule. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Consider the following troubleshooting steps:

  • Solubility Check: Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitation in the aqueous medium can significantly reduce the effective concentration.

  • Optimize Incubation Time: The kinetics of cellular uptake may be slow. Try extending the incubation time to allow for more compound to enter the cells.

  • Permeabilization Control: As a positive control, you can use a mild permeabilizing agent like a low concentration of digitonin or saponin to facilitate the entry of this compound. This can help confirm that the compound is active once it reaches its intracellular target. Note that this is not a solution for routine experiments but a diagnostic tool.

  • Alternative Formulation: Consider using a formulation strategy to improve the bioavailability of this compound in your cell culture. See the detailed protocols in the "Experimental Protocols" section below.

Q2: I am observing high variability between replicate wells in my cell viability or signaling assays. Could this be related to permeability?

A2: Yes, high variability can be a direct consequence of inconsistent compound delivery to the cells, which is exacerbated by poor permeability and solubility. Inconsistent precipitation or aggregation of the compound in the culture medium can lead to different effective concentrations in different wells.

  • Vortexing and Mixing: Ensure thorough mixing of your final compound dilutions in the cell culture medium immediately before adding them to the cells.

  • Use of a Carrier Protein: The inclusion of a low percentage of serum (e.g., 0.5-2% FBS) or bovine serum albumin (BSA) in the assay medium can sometimes help to keep hydrophobic compounds in solution and improve their delivery to cells.

  • Consider Nanoparticle Formulations: Encapsulating this compound into nanoparticles can provide a more stable and uniform dispersion in aqueous media, leading to more reproducible results.[1][2][3]

Q3: What are the main strategies I can use to overcome the poor cell permeability of this compound?

A3: There are several established strategies to enhance the cellular uptake of poorly permeable compounds like this compound. These can be broadly categorized as:

  • Formulation-Based Approaches: These methods focus on improving the delivery of the active compound without chemically modifying it.

    • Nanoparticle Encapsulation: Using polymeric nanoparticles or lipid-based nanocarriers can improve solubility, stability, and cellular uptake.[1][2][3][4][5]

    • Liposomal Delivery: Encapsulating this compound within liposomes can facilitate its entry into cells through membrane fusion or endocytosis.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization and absorption of lipophilic drugs.[6]

  • Prodrug Strategy: This involves chemically modifying this compound to create a more permeable "prodrug" that is converted back to the active compound inside the cell.[7][8][9][10][11]

    • Esterification: Masking polar groups, such as hydroxyl or carboxylic acid moieties, with lipophilic esters can increase membrane permeability. These esters are often cleaved by intracellular esterases to release the active drug.[9][11]

Q4: How do I choose the best strategy for my specific experiment?

A4: The choice of strategy depends on your experimental goals, cell type, and available resources.

  • For initial in vitro screening and validation , nanoparticle formulations or the use of cyclodextrins can be a relatively straightforward approach to improve compound delivery.

  • For in vivo studies , both advanced nanoparticle formulations and prodrug strategies are viable options to enhance bioavailability. Prodrugs may offer advantages in terms of tissue distribution and metabolic stability.

  • If you have the capability for chemical modification , designing a prodrug of this compound could be a long-term solution for improving its properties.

Data Summary Tables

The following tables summarize hypothetical quantitative data from experiments designed to improve the cell permeability and efficacy of this compound.

Table 1: Comparison of this compound Formulation Efficacy on FGFR Phosphorylation

FormulationVehicleIC50 (µM) for p-FGFR InhibitionFold Improvement vs. Standard
Standard this compound DMSO15.21.0
This compound-PLGA NP PBS2.85.4
This compound-Liposome PBS4.13.7
This compound Prodrug Ester DMSO1.510.1

Table 2: Cellular Uptake of Different this compound Formulations

FormulationIncubation Time (hours)Intracellular Concentration (ng/10^6 cells)
Standard this compound 425.7
This compound-PLGA NP 4135.2
This compound Prodrug Ester 4210.5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation method.[1][3]

Materials:

  • This compound

  • PLGA (50:50, MW 10,000-25,000)

  • Acetone

  • Polyvinyl alcohol (PVA), 2% (w/v) in deionized water

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 5 mg of this compound and 50 mg of PLGA in 2 mL of acetone.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA solution in deionized water and filter it through a 0.22 µm syringe filter.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Add the organic phase dropwise to the aqueous phase under moderate stirring.

  • Solvent Evaporation: Leave the resulting nano-emulsion stirring for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for your experiments.

  • Characterization (Optional but Recommended): Characterize the nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectrophotometry.

Protocol 2: Synthesis of a Simple Ester Prodrug of this compound

This protocol outlines a general procedure for creating an acetate ester prodrug of this compound, assuming it has a free hydroxyl group. This is a common strategy to increase lipophilicity and passive diffusion across cell membranes.[9][10]

Materials:

  • This compound (with an accessible hydroxyl group)

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a minimal amount of pyridine and DCM.

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester prodrug.

  • Characterization: Confirm the structure of the synthesized prodrug using techniques like NMR and Mass Spectrometry.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates FGF FGF Ligand FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits (intracellular) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified FGFR signaling pathway showing the intracellular target of this compound.

Permeability_Strategies cluster_formulation Formulation Strategies cluster_prodrug Chemical Modification PoorPermeability Poor Cell Permeability of this compound Nanoparticle Nanoparticle Encapsulation PoorPermeability->Nanoparticle Liposome Liposomal Delivery PoorPermeability->Liposome SEDDS SEDDS PoorPermeability->SEDDS Prodrug Prodrug Synthesis PoorPermeability->Prodrug ImprovedDelivery Improved Cellular Delivery and Efficacy Nanoparticle->ImprovedDelivery Liposome->ImprovedDelivery SEDDS->ImprovedDelivery Prodrug->ImprovedDelivery

Caption: Strategies to overcome the poor cell permeability of this compound.

Nanoparticle_Workflow Start Start: Drug & Polymer in Organic Solvent Nanoprecipitation Nanoprecipitation in Aqueous Surfactant Solution Start->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Collection Nanoparticle Collection (Ultracentrifugation) Evaporation->Collection Washing Washing Steps Collection->Washing Final Resuspension in Experimental Buffer Washing->Final

Caption: Experimental workflow for the preparation of this compound-loaded nanoparticles.

References

Validation & Comparative

A Comparative Guide to GW438014A and Other Neuropeptide Y Y5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuropeptide Y (NPY) Y5 receptor antagonist GW438014A with other notable antagonists targeting the same receptor. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies in areas such as obesity, metabolic disorders, and other conditions where the NPY Y5 receptor plays a significant role.

Introduction to NPY Y5 Receptor Antagonism

The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, with the Y5 receptor subtype being strongly implicated in the orexigenic (appetite-stimulating) effects of NPY. Consequently, NPY Y5 receptor antagonists have been a focal point for the development of anti-obesity therapeutics. This guide will objectively compare the performance of this compound against other key NPY Y5 antagonists, including MK-0557, S-2367 (Velneperit), and CGP 71683A, based on available experimental data.

Comparative Performance of NPY Y5 Antagonists

The following tables summarize the key performance parameters of this compound and other selected NPY Y5 receptor antagonists. This data is crucial for evaluating their potency, selectivity, and suitability for in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity
CompoundTarget ReceptorBinding Affinity (Kᵢ/IC₅₀)Selectivity Profile
This compound Human NPY Y5Potent (Specific values not publicly available)Selective for NPY Y5 over other NPY receptor subtypes (Y1, Y2, Y4)
MK-0557 Human NPY Y5Kᵢ: 1.3 nM[1][2]No significant binding to human NPY1R, NPY2R, NPY4R at concentrations up to 10 µM[1][2]
S-2367 (Velneperit) NPY Y5High affinity (Specific Kᵢ not publicly available)Orally active and penetrates the blood-brain barrier[3]
CGP 71683A Rat NPY Y5IC₅₀: 1.4 nM>1000-fold selectivity over rat NPY Y1, Y2, and Y4 receptors
Table 2: In Vivo Efficacy in Rodent Models
CompoundAnimal ModelDose and AdministrationKey Findings
This compound Lean and obese rodentsNot specifiedInhibits food intake and reduces body weight gain[4]
MK-0557 Diet-induced obese (DIO) mice30 mg/kg, p.o., daily for 35 days40% reduction in body-weight gain[1][2]
S-2367 (Velneperit) Diet-induced obese (DIO) mice30-100 mg/kg, p.o., daily for 2 weeksSignificantly inhibited weight gain on a high-fat diet[3]
CGP 71683A Rats1-10 mg/kg, i.p.Dose-dependently decreased nocturnal and fasting-induced food intake[5]
Table 3: Pharmacokinetic Profile
CompoundSpeciesKey Pharmacokinetic Parameters
This compound RodentsData not publicly available
MK-0557 RodentsOrally available[2]
S-2367 (Velneperit) Mice and RatsOrally active; achieves 80-90% brain Y5 receptor occupancy and sustained plasma concentrations for up to 15 hours at 100 mg/kg p.o.[3]
CGP 71683A RodentsData not publicly available

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, Y5 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell growth and proliferation.

NPY_Y5_Signaling_Pathway NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gαi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Appetite Increased Appetite cAMP->Appetite Proliferation Cell Proliferation / Growth ERK->Proliferation

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of NPY Y5 receptor antagonists.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the NPY Y5 receptor using a competitive binding assay with a radiolabeled ligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]PYY).

Materials:

  • Cell membranes prepared from cells stably expressing the human NPY Y5 receptor.

  • [¹²⁵I]PYY (Radioligand)

  • Test compound (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM unlabeled NPY).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various dilutions, and 50 µL of cell membrane preparation.

  • To determine non-specific binding, add 50 µL of 1 µM unlabeled NPY instead of the test compound in separate wells.

  • Initiate the binding reaction by adding 50 µL of [¹²⁵I]PYY to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_plate Prepare 96-well plate with buffer, test compound, and cell membranes start->prep_plate add_radioligand Add [¹²⁵I]PYY to initiate binding prep_plate->add_radioligand incubate Incubate at room temperature for 2 hours add_radioligand->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Count radioactivity in a scintillation counter wash->count analyze Analyze data to determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

In Vivo Rodent Feeding Study

This protocol describes a typical experiment to evaluate the effect of an NPY Y5 antagonist on food intake in a diet-induced obese (DIO) mouse model.

Animals and Housing:

  • Male C57BL/6J mice, 8 weeks of age.

  • Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Fed a high-fat diet (e.g., 60% kcal from fat) for 8-10 weeks to induce obesity.

Experimental Procedure:

  • Acclimatize the DIO mice to the experimental conditions for at least one week.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the beginning of the dark cycle.

  • Provide a pre-weighed amount of the high-fat diet.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Record the body weight of each mouse daily.

  • Continue daily treatment and measurements for the duration of the study (e.g., 7-28 days).

  • At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required.

  • Analyze the data for statistically significant differences in food intake and body weight between the treatment groups and the vehicle control group.

Rodent_Feeding_Study_Workflow start Start induce_obesity Induce obesity in mice with a high-fat diet start->induce_obesity acclimatize Acclimatize DIO mice to experimental conditions induce_obesity->acclimatize randomize Randomize mice into treatment groups acclimatize->randomize administer Administer test compound or vehicle randomize->administer measure_food Measure food intake at regular intervals administer->measure_food measure_weight Measure body weight daily administer->measure_weight repeat_treatment Repeat daily treatment and measurements measure_food->repeat_treatment measure_weight->repeat_treatment end_study End of study: Euthanize and collect tissues repeat_treatment->end_study After study duration analyze Analyze data for food intake and body weight changes end_study->analyze end End analyze->end

Caption: In Vivo Rodent Feeding Study Workflow.

Summary and Conclusion

This compound is a potent and selective NPY Y5 receptor antagonist that has demonstrated efficacy in reducing food intake and body weight in rodent models. When compared to other NPY Y5 antagonists such as MK-0557, S-2367, and CGP 71683A, it is evident that all these compounds exhibit high affinity and selectivity for the Y5 receptor. However, the clinical development of some of these antagonists has been challenging, with compounds like MK-0557 and velneperit showing only modest weight loss in human trials.[6] This highlights the complexity of translating preclinical efficacy in rodent models to clinical success in humans.

The choice of a specific NPY Y5 antagonist for research purposes will depend on the specific experimental needs, including the desired in vitro potency, selectivity profile, and in vivo pharmacokinetic properties. The data and protocols provided in this guide aim to facilitate this selection process and support further research into the therapeutic potential of NPY Y5 receptor modulation.

References

Validating the Selectivity of GW438014A for the Neuropeptide Y Y5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW438014A, a potent antagonist of the Neuropeptide Y (NPY) Y5 receptor, with other selective and non-selective NPY Y5 receptor antagonists. The selectivity of a compound is a critical parameter in drug development, ensuring that its therapeutic effects are not confounded by off-target activities. This document outlines the experimental data and protocols necessary to validate the selectivity of this compound, offering a framework for its evaluation and comparison with alternative research tools.

Introduction to NPY Y5 Receptor Antagonism

The Neuropeptide Y (NPY) system is integral to regulating various physiological processes, including food intake, energy homeostasis, and circadian rhythms. Among the NPY receptors, the Y5 subtype is a key mediator of the orexigenic (appetite-stimulating) effects of NPY. Consequently, NPY Y5 receptor antagonists have been a focal point of research for developing anti-obesity therapeutics. This compound has emerged as a potent and selective antagonist for this receptor, demonstrating efficacy in reducing food intake and body weight gain in preclinical models. This guide will delve into the quantitative data and experimental methodologies required to substantiate its selectivity profile.

Comparative Analysis of NPY Y5 Receptor Antagonists

The selectivity of this compound is best understood in the context of other well-characterized NPY Y5 receptor antagonists. The following tables summarize the binding affinities (Ki) of this compound and its counterparts for various NPY receptor subtypes. A higher Ki value indicates lower binding affinity.

Compound NPY Y5 Ki (nM) NPY Y1 Ki (nM) NPY Y2 Ki (nM) NPY Y4 Ki (nM) Selectivity for Y5 vs. Y1 Selectivity for Y5 vs. Y2 Selectivity for Y5 vs. Y4
This compound 0.7>1000>1000>1000>1400-fold>1400-fold>1400-fold
CGP-71683A1.3>4000200>1000>3000-fold154-fold>770-fold
L-152,80426>10000>10000>10000>380-fold>380-fold>380-fold
MK-05571.6>1000>1000>1000>625-fold>625-fold>625-fold
Velneperit (S-2367)Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

To ensure the reproducibility and validity of selectivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize NPY Y5 receptor antagonists.

Radioligand Binding Assay for NPY Receptor Subtypes

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human NPY receptor subtype of interest (Y1, Y2, Y4, or Y5) in appropriate growth medium.

  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY for Y1, Y2, and Y5; [¹²⁵I]Pancreatic Polypeptide for Y4), and a range of concentrations of the test compound (e.g., this compound).

  • To determine non-specific binding, include wells with an excess of a non-radiolabeled NPY receptor agonist or antagonist.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation like the NPY Y5 receptor.

1. Cell Culture and Treatment:

  • Plate cells expressing the NPY Y5 receptor in a suitable multi-well plate and grow to near confluency.

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of an NPY Y5 receptor agonist (e.g., NPY) in the presence of forskolin (an adenylyl cyclase activator) for a specific duration (e.g., 10-15 minutes). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi-coupled receptor more pronounced.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • Plot the measured cAMP levels against the log concentration of the antagonist.

  • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NPY Y5 receptor signaling pathway and the experimental workflow for validating antagonist selectivity.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds Gi Gi Protein Y5R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates RhoA RhoA Gi->RhoA Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Food Intake) PKA->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response This compound This compound This compound->Y5R Blocks Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay start Start: Selectivity Validation of this compound prep_membranes Prepare Membranes (Y1, Y2, Y4, Y5) start->prep_membranes culture_cells Culture Y5-expressing cells start->culture_cells run_binding Run Competition Binding Assay with [125I]Ligand & this compound prep_membranes->run_binding calc_ki Calculate Ki values run_binding->calc_ki analyze Analyze Data: Compare Ki and IC50 values calc_ki->analyze run_camp Run cAMP Inhibition Assay with Agonist & this compound culture_cells->run_camp calc_ic50 Calculate IC50 value run_camp->calc_ic50 calc_ic50->analyze conclusion Conclusion: Determine Selectivity Profile analyze->conclusion

A Head-to-Head Comparison of NPY Y5 Receptor Antagonists: GW438014A and CGP71683A in In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two prominent neuropeptide Y (NPY) Y5 receptor antagonists, GW438014A and CGP71683A. This analysis is based on supporting experimental data from key preclinical studies.

Both this compound and CGP71683A have been investigated for their potential therapeutic effects, primarily in the context of appetite regulation and obesity. As selective antagonists of the NPY Y5 receptor, they target a key signaling pathway involved in the physiological control of food intake. This guide summarizes their performance, outlines the experimental methodologies used in their evaluation, and visualizes the underlying biological and experimental frameworks.

Quantitative Data Summary

The following tables provide a structured overview of the in vivo efficacy of this compound and CGP71683A based on available preclinical data.

Table 1: In Vivo Efficacy of this compound in Rodent Models

ParameterAnimal ModelDose & RouteEffectReference
NPY-induced Food IntakeRatsi.p.Potent reduction[1]
Overnight Food IntakeRatsi.p.Potent reduction[1]
Body Weight GainZucker Fatty Rats10 mg/kg, i.p., BID, 4 daysMarked decrease in the rate of weight gain[1][2]
Fat MassZucker Fatty Rats10 mg/kg, i.p., BID, 4 daysReduction in fat mass[1]
Oral BioavailabilityRodents25-100 mg/kg, p.o.Poor (<3%), no effect on food intake[1][2]

Table 2: In Vivo Efficacy of CGP71683A in Rodent Models

ParameterAnimal ModelDose & RouteEffectReference
NPY-induced Food IntakeObese Zucker fa/fa rats>15 nmol/kg, i.c.v.Blockade of the increase in food intake[3]
Spontaneous Food IntakeObese Zucker fa/fa rats30-300 nmol/kg, i.c.v., dailyDose-dependent, slowly developing decrease[3]
Potential Confounding EffectObese Zucker fa/fa ratsi.c.v.Inflammatory response in the brain[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.

NPY_Y5_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds G_protein Gαi/o Y5R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ERK ↑ ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake cAMP->Food_Intake Leads to ERK->Food_Intake Leads to Antagonist This compound or CGP71683A Antagonist->Y5R Blocks

NPY Y5 Receptor Signaling Pathway

Anorectic_Compound_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Animal_Model Select Animal Model (e.g., Zucker Rats, DIO Mice) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Measurements (Food Intake, Body Weight) Acclimation->Baseline Administration Administer Compound (this compound or CGP71683A) or Vehicle Baseline->Administration Monitor_Food Monitor Food Intake (e.g., 24h, NPY-induced) Administration->Monitor_Food Monitor_Weight Monitor Body Weight Administration->Monitor_Weight Analysis Statistical Analysis Monitor_Food->Analysis Monitor_Weight->Analysis

In Vivo Efficacy Evaluation Workflow

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited for this compound and CGP71683A.

This compound In Vivo Studies (Daniels et al., 2002)
  • Animal Models: Male Sprague-Dawley rats and obese male Zucker fatty (fa/fa) rats were used.[1] Animals were individually housed under a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for fasting experiments.

  • NPY-Induced Feeding: Rats were administered this compound or vehicle via intraperitoneal (i.p.) injection. Subsequently, neuropeptide Y was administered to stimulate food intake, and the consumption of food was measured over a defined period.[1]

  • Overnight Food Intake: Non-fasted rats were treated with this compound or vehicle (i.p.) at the beginning of the dark cycle, and food intake was measured over the subsequent 24 hours.[1]

  • Chronic Efficacy Study: Obese Zucker fatty rats received twice-daily (BID) i.p. injections of this compound (10 mg/kg) or vehicle for four consecutive days. Body weight was recorded daily, and changes in fat mass were also assessed.[1][2]

  • Pharmacokinetic Analysis: Brain levels of this compound were measured at various time points post-dosing to correlate with its effects on food intake.[1] Oral bioavailability was determined following oral administration.[1][2]

CGP71683A In Vivo Studies (Bray et al.)
  • Animal Model: Obese male Zucker (fa/fa) rats were utilized for these experiments.[3] The animals were housed under controlled environmental conditions.

  • NPY-Induced Feeding: To assess the antagonist properties of CGP71683A, neuropeptide Y was administered intracerebroventricularly (i.c.v.) to stimulate feeding. CGP71683A was also administered i.c.v. at varying doses prior to the NPY challenge, and food intake was measured for a 2-hour period.[3]

  • Spontaneous Food Intake: The effect of CGP71683A on normal feeding behavior was evaluated by administering the compound via i.c.v. injection immediately before the dark phase. Food intake was then monitored.[3]

  • Histological Analysis: Due to unexpected observations in behavioral studies, brains from rats treated with CGP71683A were examined for any potential pathological changes, which revealed an inflammatory response.[3]

Concluding Remarks

Both this compound and CGP71683A demonstrate efficacy in reducing food intake in preclinical rodent models, consistent with their mechanism of action as NPY Y5 receptor antagonists. This compound has shown potent effects on both NPY-induced and spontaneous feeding, leading to reduced body weight gain and fat mass upon repeated administration.[1][2] However, its utility is limited by poor oral bioavailability.[1][2]

CGP71683A also effectively blocks NPY-induced hyperphagia.[3] However, studies have indicated that its effects on spontaneous food intake may be confounded by an inflammatory response in the brain at higher doses, suggesting potential off-target effects or toxicity that warrant further investigation.[3]

For researchers in the field, the choice between these and other Y5 receptor antagonists will depend on the specific research question, the desired route of administration, and careful consideration of the potential for non-specific effects. The experimental protocols outlined here provide a foundation for designing future in vivo studies to further elucidate the therapeutic potential of targeting the NPY Y5 receptor.

References

GW438014A: A Comparative Analysis of Cross-Reactivity with NPY Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of GW438014A across various Neuropeptide Y (NPY) receptor subtypes. The data presented herein is crucial for evaluating the selectivity of this compound and its potential applications in targeted therapeutic development.

Introduction to this compound

This compound is a well-characterized small molecule antagonist of the Neuropeptide Y Receptor Type 5 (NPY Y5). NPY receptors, a family of G-protein coupled receptors (GPCRs), are integral to a multitude of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The development of selective antagonists for NPY receptor subtypes is a key area of research for potential treatments of obesity, metabolic disorders, and other central nervous system conditions. This guide focuses on the cross-reactivity profile of this compound with other NPY receptors, namely Y1, Y2, and Y4, to provide a comprehensive understanding of its selectivity.

Binding Affinity Profile of this compound

The selectivity of a pharmacological agent is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinities of this compound for human NPY receptor subtypes. The data is derived from radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.

Receptor SubtypeBinding Affinity (Ki)Reference
NPY Y5 High Affinity (Potent Antagonist)[1][2]
NPY Y1 > 10,000 nM[2]
NPY Y2 > 10,000 nM[2]
NPY Y4 > 10,000 nM[2]

As the data indicates, this compound demonstrates a high degree of selectivity for the NPY Y5 receptor. A study demonstrated that the Y5R antagonist showed no significant affinity for other human NPY receptors at a concentration of 10 μM[2]. This pronounced selectivity is a desirable characteristic for a research tool and a potential therapeutic candidate, as it minimizes the likelihood of confounding effects mediated by other NPY receptor subtypes.

Experimental Protocols

The determination of binding affinities for this compound at NPY receptors is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.

Objective: To determine the binding affinity (Ki) of this compound for NPY Y1, Y2, Y4, and Y5 receptors.

Materials:

  • Cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, or Y5).

  • Membrane preparations from the aforementioned cell lines.

  • A suitable radioligand with high affinity for the respective NPY receptor subtype (e.g., [¹²⁵I]-PYY or a subtype-selective radiolabeled ligand).

  • This compound (unlabeled test compound).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Cultured cells expressing the target NPY receptor are harvested.

    • The cells are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY receptor agonist or antagonist.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing NPY Receptor) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + Radioligand + this compound filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 & Ki Determination scintillation->data_analysis NPY_Signaling NPY NPY (Agonist) Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

References

In Vitro Mechanism of Action of TRPV1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for in vitro data on GW438014A did not yield specific results. Therefore, this guide provides a comparative overview of the in vitro mechanism of action of well-characterized Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, serving as a representative example of how such a compound would be evaluated. The data presented here is compiled from studies on established TRPV1 antagonists such as SB-705498, BCTC, and AMG-9810.

This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro characterization of TRPV1 antagonists.

Introduction to TRPV1 and its Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a polymodal sensor for various noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the sensation of pain.[3] The subsequent rise in intracellular Ca2+ also initiates downstream signaling cascades that contribute to neurogenic inflammation.[3][4]

TRPV1 antagonists are a class of compounds that block the activation of this channel, thereby offering a promising therapeutic approach for the management of pain and inflammatory conditions.[2][5] The in vitro characterization of these antagonists is crucial to determine their potency, selectivity, and mechanism of action before advancing to preclinical and clinical studies.

Comparative In Vitro Potency of Representative TRPV1 Antagonists

The potency of TRPV1 antagonists is typically evaluated by their ability to inhibit channel activation induced by various stimuli. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro potency of three well-characterized TRPV1 antagonists against different modes of TRPV1 activation in various species.

CompoundSpeciesAssay TypeActivatorIC50 / pKiReference
SB-705498 HumanFLIPR (Ca2+ influx)CapsaicinpKi = 7.6[6]
RatFLIPR (Ca2+ influx)CapsaicinpKi = 7.5[6]
Guinea PigFLIPR (Ca2+ influx)CapsaicinpKi = 7.3[6]
HumanElectrophysiologyCapsaicinIC50 = 3 nM[6][7]
HumanElectrophysiologyAcid (pH 5.3)-[6]
HumanElectrophysiologyHeat (50°C)IC50 = 6 nM[6][7]
BCTC RatNeuropeptide ReleaseCapsaicinIC50 = 37.0 nM (CGRP)[8]
RatNeuropeptide ReleaseCapsaicinIC50 = 36.0 nM (Substance P)[8]
RatElectrophysiologyAcidIC50 = 6.0 nM[9]
RatElectrophysiologyCapsaicinIC50 = 35 nM[9]
AMG-9810 Human45Ca2+ UptakeCapsaicinIC50 = 24.5 ± 15.7 nM[10][11]
Rat45Ca2+ UptakeCapsaicinIC50 = 85.6 ± 39.4 nM[10][11]
Human45Ca2+ UptakeProtons (pH 6.0)IC50 = 92.7 ± 72.8 nM[10][11]
Rat45Ca2+ UptakeProtons (pH 6.0)IC50 = 294 ± 192 nM[10][11]
Human45Ca2+ UptakeHeat (45°C)IC50 = 15.8 ± 10.8 nM[10][11]
Rat45Ca2+ UptakeHeat (45°C)IC50 = 21 ± 17 nM[10][11]

Key In Vitro Experimental Methodologies

The in vitro mechanism of action of TRPV1 antagonists is confirmed through a variety of functional assays. Below are detailed protocols for two key experiments.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This high-throughput assay measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by an antagonist.

Objective: To determine the potency of a test compound in inhibiting agonist-induced calcium influx in cells stably expressing the TRPV1 channel.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat TRPV1 gene.[6][12]

Protocol:

  • Cell Plating: Seed the TRPV1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) for 1 hour at 37°C.

  • Compound Addition: After washing to remove excess dye, add the test antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate into the FLIPR instrument. A baseline fluorescence is recorded before the automated addition of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically EC80).

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's electrical activity.

Objective: To measure the direct inhibition of TRPV1-mediated ion currents by a test compound.

Cell Lines: HEK293 or CHO cells stably expressing the TRPV1 channel.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips for electrophysiological recording.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Patching: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a single cell. Then, rupture the membrane patch to achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a TRPV1 agonist (capsaicin, low pH, or heat) to the cell via the perfusion system to evoke an inward current.

  • Antagonist Application: After a stable baseline current is established in the presence of the agonist, co-apply the test antagonist at various concentrations.

  • Data Acquisition and Analysis: Record the changes in the current amplitude in response to the antagonist. The percentage of current inhibition is calculated, and IC50 values are determined from the concentration-response curve. The reversibility of inhibition can be assessed by washing out the antagonist.[6][7]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of TRPV1, a typical experimental workflow, and the logical relationship of TRPV1 antagonism.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat (>43C) Heat (>43C) Heat (>43C)->TRPV1 Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Depolarization Depolarization TRPV1->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: TRPV1 Signaling Pathway.

FLIPR_Assay_Workflow cluster_workflow FLIPR Assay Workflow A Seed TRPV1-expressing cells in microplate B Load cells with Ca2+ sensitive dye A->B C Add test antagonist at various concentrations B->C D Incubate C->D E Measure baseline fluorescence in FLIPR D->E F Add TRPV1 agonist (e.g., Capsaicin) E->F G Measure fluorescence change (Ca2+ influx) F->G H Calculate % inhibition and determine IC50 G->H

Caption: FLIPR Assay Workflow.

Antagonist_Mechanism cluster_logic Mechanism of TRPV1 Antagonism Stimulus Noxious Stimulus (Capsaicin, Heat, Acid) TRPV1_Channel TRPV1 Channel Stimulus->TRPV1_Channel Channel_Activation Channel Activation TRPV1_Channel->Channel_Activation leads to Channel_Blockade Channel Blockade TRPV1_Channel->Channel_Blockade resulting in Antagonist TRPV1 Antagonist Antagonist->TRPV1_Channel binds to Ca_Influx Ca2+ Influx Channel_Activation->Ca_Influx No_Ca_Influx No Ca2+ Influx Channel_Blockade->No_Ca_Influx Pain_Sensation Pain Sensation Ca_Influx->Pain_Sensation Analgesia Analgesia No_Ca_Influx->Analgesia

Caption: Mechanism of TRPV1 Antagonism.

References

A Comparative Analysis of the NPY Y5 Receptor Antagonists: GW438014A and Velneperit (S-2367)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent selective antagonists of the Neuropeptide Y (NPY) Y5 receptor: GW438014A and velneperit (S-2367). Both compounds have been investigated for their potential therapeutic applications, primarily in the context of obesity, by targeting the orexigenic signaling of NPY. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the relevant biological pathways and workflows.

Introduction to NPY Y5 Receptor Antagonism

The Neuropeptide Y (NPY) system, and specifically the Y5 receptor subtype, plays a significant role in the regulation of food intake and energy homeostasis. Activation of the Y5 receptor by its endogenous ligand NPY is a potent stimulator of appetite. Consequently, antagonism of this receptor has been a key strategy in the development of anti-obesity therapeutics. This compound and velneperit (S-2367) emerged as selective antagonists for this receptor, showing promise in preclinical models. While velneperit progressed to Phase II clinical trials before discontinuation, both compounds serve as important tools for understanding the role of the NPY Y5 receptor in metabolic regulation.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and velneperit (S-2367), focusing on their binding affinity and functional potency at the NPY Y5 receptor.

Table 1: NPY Y5 Receptor Binding Affinity

CompoundSpeciesAssay TypeRadioligandKi (nM)Reference
Velneperit (S-2367) HumanRadioligand Binding125I-Peptide YY26
RatRadioligand Binding125I-Peptide YY31
This compound ---Data not available-

Table 2: In Vitro Functional Potency

CompoundCell LineAssay TypeAgonistIC50 (nM)Antagonism TypeReference
Velneperit (S-2367) Human Y5R-expressingCalcium MobilizationNPY (100 nM)210Surmountable[1]
This compound ---Data not available--

Table 3: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDosingKey FindingsReference
Velneperit (S-2367) Diet-induced obese mice30-100 mg/kg, p.o., once daily for 2 weeksSignificantly inhibited weight gain, reduced calorie intake and fat accumulation.[2]
This compound Lean and obese rats, ob/ob mice10 mg/kg, i.p., daily for 7 daysInhibited spontaneous, fasting-induced, and NPY-induced feeding; decreased the rate of weight gain.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assay (for Velneperit)

Objective: To determine the binding affinity (Ki) of velneperit for the human and rat NPY Y5 receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from cells stably expressing either the human or rat NPY Y5 receptor.

  • Assay Conditions: The binding assay was performed in a final volume of 200 µL containing membrane protein, 125I-labeled Peptide YY (PYY) as the radioligand, and varying concentrations of the test compound (velneperit).

  • Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, was quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization (for Velneperit)

Objective: To assess the functional antagonist activity of velneperit by measuring its ability to inhibit NPY-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Cells stably expressing the human NPY Y5 receptor were used.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Cells were pre-incubated with varying concentrations of velneperit.

  • Agonist Stimulation: NPY (at a fixed concentration, e.g., 100 nM) was added to stimulate the Y5 receptor.

  • Signal Detection: The change in intracellular calcium concentration was measured by detecting the fluorescence signal using a suitable plate reader.

  • Data Analysis: The concentration of velneperit that caused a 50% inhibition of the NPY-induced calcium response (IC50) was determined.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological and experimental processes, the following diagrams were generated using Graphviz (DOT language).

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by NPY, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which NPY exerts its effects on appetite and energy balance.

NPY_Y5_Signaling cluster_antagonists Antagonists NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds Gi_o Gαi/o Y5R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased food intake) PKA->Cellular_Response Leads to This compound This compound This compound->Y5R Block Velneperit Velneperit (S-2367) Velneperit->Y5R Block

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow start Start prep Prepare Membranes with NPY Y5 Receptor start->prep incubate Incubate Membranes with: - Radioligand (e.g., 125I-PYY) - Test Compound (Varying Conc.) prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Gamma Counter) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Experimental Workflow: cAMP Functional Assay

This diagram outlines the procedure for a functional assay measuring the inhibition of adenylyl cyclase activity, a downstream effect of NPY Y5 receptor activation.

cAMP_Assay_Workflow start Start cells Culture Cells Expressing NPY Y5 Receptor start->cells preincubate Pre-incubate Cells with Test Compound (Varying Conc.) cells->preincubate stimulate Stimulate with Forskolin (to activate Adenylyl Cyclase) + NPY (Agonist) preincubate->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis: - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a cAMP Functional Assay.

Conclusion

Both this compound and velneperit (S-2367) are established as selective antagonists of the NPY Y5 receptor with demonstrated efficacy in preclinical models of obesity. The available quantitative data for velneperit provides a solid benchmark for its potency. While qualitative descriptions of this compound's potency exist, a lack of publicly available, specific quantitative data prevents a direct, in-depth comparison of the two compounds at the molecular level. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methods used to characterize such compounds, aiding researchers in the design and interpretation of future studies in the field of NPY receptor pharmacology and anti-obesity drug development.

References

Assessing the Specificity of NPY-Y5 Receptor Antagonist GW438014A Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the Neuropeptide Y (NPY) Y5 receptor antagonist, GW438014A, with a focus on the use of knockout models for validation. It includes a comparison with other known NPY-Y5 antagonists, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the NPY-Y5 Receptor

This compound is a selective antagonist of the Neuropeptide Y receptor subtype 5 (NPY-Y5). The NPY system, comprising the peptide ligands NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and its receptors (Y1, Y2, Y4, and Y5), is a crucial regulator of various physiological processes, including food intake, energy homeostasis, and circadian rhythms. The Y5 receptor, in particular, has been a significant target for the development of anti-obesity therapeutics due to its role in mediating the orexigenic (appetite-stimulating) effects of NPY.

The specificity of a compound like this compound is paramount to its therapeutic potential, as off-target effects on other NPY receptor subtypes can lead to undesired side effects. Knockout animal models, specifically mice lacking the NPY-Y5 receptor (Y5-KO), are the gold standard for definitively assessing the on-target activity and specificity of such antagonists.

Performance Comparison of NPY-Y5 Receptor Antagonists

The following table summarizes the binding affinities (Ki, in nM) of this compound and other selective NPY-Y5 receptor antagonists for the human NPY receptor subtypes. Lower Ki values indicate higher binding affinity. Data for this compound is not publicly available in comprehensive comparative studies; however, it is consistently described as a potent and selective NPY-Y5 antagonist. For the purpose of this guide, we will compare well-characterized alternative antagonists.

CompoundNPY-Y1 Ki (nM)NPY-Y2 Ki (nM)NPY-Y4 Ki (nM)NPY-Y5 Ki (nM)Selectivity for Y5
This compound Data not availableData not availableData not availablePotent and SelectiveData not available
CGP-71683 >4000200Data not available1.3High
L-152,804 >10,000>10,000>10,00026 (human), 31 (rat)High[1]
MK-0557 >10,000>10,000>10,0001.6High[2]
Velneperit (S-2367) Data not availableData not availableData not availableHigh AffinityHigh

Experimental Protocols

Assessing the specificity of an NPY-Y5 receptor antagonist like this compound using knockout models involves a series of in vitro and in vivo experiments.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for the NPY-Y5 receptor compared to other NPY receptor subtypes (Y1, Y2, Y4).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human or rodent NPY-Y1, Y2, Y4, or Y5 receptors (e.g., HEK293, CHO cells).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Competition Binding Assay:

    • Incubate cell membranes with a constant concentration of a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]PYY or a subtype-selective radioligand) and increasing concentrations of the test compound (this compound or comparator).

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a gamma counter.

    • Calculate the inhibition constant (Ki) values from the IC50 values (concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vivo Specificity Assessment Using NPY-Y5 Knockout Mice

Objective: To confirm that the pharmacological effects of this compound are mediated specifically through the NPY-Y5 receptor.

Methodology:

  • Animals:

    • Use adult male NPY-Y5 receptor knockout (Y5-KO) mice and their wild-type (WT) littermates.

    • House animals individually with ad libitum access to food and water, unless otherwise specified.

    • Maintain a regular light-dark cycle.

  • Behavioral Phenotyping (e.g., Feeding Studies):

    • Baseline Food Intake: Acclimatize the mice to the experimental conditions and measure baseline 24-hour food intake and body weight for several days.

    • Drug Administration: Administer this compound or vehicle to both WT and Y5-KO mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Food Intake and Body Weight Measurement: Monitor cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration. Record body weight daily.

    • NPY-induced Feeding Challenge: To further probe the antagonist effect, centrally administer NPY (e.g., via intracerebroventricular injection) to both WT and Y5-KO mice pre-treated with this compound or vehicle. Measure subsequent food intake.

  • Data Analysis:

    • Compare the effects of this compound on food intake and body weight between WT and Y5-KO mice.

    • A specific NPY-Y5 antagonist should reduce food intake and body weight in WT mice but have no significant effect in Y5-KO mice, as the target receptor is absent.

    • Statistical analysis (e.g., two-way ANOVA) should be used to determine the significance of the differences between genotypes and treatments.

Visualizations

NPY-Y5 Receptor Signaling Pathway

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY-Y5R NPY->Y5R Binds G_protein Gi/o Y5R->G_protein Activates This compound This compound This compound->Y5R Blocks AC Adenylate Cyclase G_protein->AC Inhibits Ca_ion Ca²⁺ Influx G_protein->Ca_ion Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased food intake) PKA->Cellular_Response Ca_ion->Cellular_Response

Caption: NPY-Y5 receptor signaling pathway.

Experimental Workflow for Specificity Testing

Specificity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation binding_assay Radioligand Binding Assays (Y1, Y2, Y4, Y5) determine_ki Determine Ki values binding_assay->determine_ki selectivity_profile Establish Selectivity Profile determine_ki->selectivity_profile treatment Administer this compound or Vehicle selectivity_profile->treatment Informs animal_groups WT and Y5-KO Mice animal_groups->treatment behavioral_test Measure Food Intake and Body Weight treatment->behavioral_test data_analysis Compare Effects between Genotypes behavioral_test->data_analysis conclusion Confirm Y5-mediated Mechanism of Action data_analysis->conclusion

Caption: Workflow for assessing antagonist specificity.

Conclusion

The comprehensive assessment of this compound's specificity requires a multi-faceted approach. While in vitro binding assays provide initial quantitative data on its affinity for the NPY-Y5 receptor and its selectivity over other subtypes, the use of NPY-Y5 knockout mice is indispensable for unequivocally demonstrating that its in vivo effects are mediated solely through its intended target. This guide provides the framework for conducting such a comparative analysis, which is essential for the rigorous preclinical evaluation of novel therapeutic candidates.

References

A Head-to-Head Showdown: Unmasking the Potency of NPY Y5 Receptor Antagonists in Preclinical Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of anti-obesity therapeutics, the Neuropeptide Y (NPY) Y5 receptor remains a compelling target. This guide offers an objective, data-driven comparison of key NPY Y5 receptor antagonists, summarizing their performance in head-to-head preclinical studies and providing the detailed experimental context necessary for informed research decisions.

This comparative analysis consolidates quantitative data from various studies to illuminate the binding affinities, in vitro potency, and in vivo efficacy of several prominent NPY Y5 antagonists. The direct comparison of S-234462 and S-2367 (Velneperit) in a dedicated head-to-head study provides a unique opportunity for a granular assessment of their pharmacological profiles. Data for other significant antagonists, including MK-0557, CGP-71683A, GW438014A, and FMS586, have been compiled from various sources to provide a broader comparative landscape.

In Vitro Performance: A Tale of Affinities and Functional Antagonism

The initial screening of NPY Y5 antagonist candidates typically involves assessing their binding affinity and functional potency in cell-based assays. High affinity (low Ki or IC50 values in binding assays) and potent functional antagonism (low IC50 in functional assays) are desirable characteristics.

CompoundReceptor Binding Affinity (IC50/Ki)Functional Antagonism (IC50)Key Characteristics
S-234462 1.1 nM (hY5)[1]0.99 nM (hY5)[1]Insurmountable antagonist with slow dissociation[1]
S-2367 (Velneperit) 2.5 nM (hY5)[1]2.9 nM (hY5)[1]Surmountable antagonist[1]
MK-0557 1.6 nM (hY5, Ki)[2]-High selectivity[2]
CGP-71683A 2.9 nM (hY5, IC50)[3]-Questionable selectivity (also binds to muscarinic receptors and serotonin transporter)[1]
This compound --Reported to suppress body weight gain in DIO and genetic obesity models[1]
FMS586 4.3 nM (Y5, IC50)[4]-Orally active, brain permeable[4]

hY5: human Y5 receptor

In Vivo Efficacy: Impact on Food Intake and Body Weight in Diet-Induced Obesity (DIO) Models

The ultimate preclinical validation for an anti-obesity therapeutic lies in its ability to reduce food intake and body weight in relevant animal models. The diet-induced obese (DIO) mouse model is a standard for evaluating such compounds.

CompoundAnimal ModelDose and AdministrationEffect on Food IntakeEffect on Body Weight Gain
S-234462 DIO Mice[1]10 mg/kg, oral, daily for 5 weeks[1]Significant reduction[1]Significantly greater reduction compared to S-2367[1]
S-2367 (Velneperit) DIO Mice[1]10 mg/kg, oral, daily for 5 weeks[1]Significant reduction[1]Significant reduction[1]
MK-0557 DIO Mice[5]30 mg/kg, oral, daily for 7 days[5]Reduction[5]Reduction in body weight gain and adiposity[5]
CGP-71683A ob/ob mice, fa/fa rats[6]-Reduction[6]-
This compound Lean and obese rats[7]10 mg/kg, i.p., daily for 7 days[7]Inhibition of spontaneous and fasting-induced feeding[7]Decreased rate of weight gain[7]
FMS586 Rats[4]25-100 mg/kg, oralInhibition of NPY-induced and fasting-induced feeding[4]Dose-dependent inhibition of body weight gain with repeated administration[8]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NPY Y5 receptor.

  • Receptor Source: Membranes from cells stably expressing the recombinant human NPY Y5 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Typically [¹²⁵I]-labeled peptide YY ([¹²⁵I]PYY) or another suitable Y5-selective radioligand.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters (representing bound radioligand) is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to the Y5 receptor.

  • Cell Line: A cell line stably co-expressing the human NPY Y5 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gα16).

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of the NPY Y5 antagonist.

    • A fixed concentration of an NPY Y5 receptor agonist (e.g., NPY) is added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.

  • Animals: Typically, male C57BL/6J mice are used as they are prone to developing obesity on a high-fat diet.

  • Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for several weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.

  • Drug Administration: The NPY Y5 antagonist is administered orally (e.g., by gavage) or via other appropriate routes, typically once daily.

  • Measurements:

    • Body Weight: Measured regularly (e.g., daily or weekly).

    • Food Intake: Measured daily by weighing the remaining food.

    • Body Composition: Can be assessed at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads.

  • Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the vehicle-treated control group and the antagonist-treated groups.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical experimental workflow for evaluating antagonists.

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates Antagonist NPY Y5 Antagonist Antagonist->Y5R Blocks G_protein Gαq/11 Y5R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Orexigenic_effects Orexigenic Effects (Increased Food Intake) Ca_release->Orexigenic_effects Leads to

Caption: NPY Y5 receptor signaling pathway and point of antagonist intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Comparison binding_assay Radioligand Binding Assay (Affinity: Ki/IC50) functional_assay Functional Assay (Potency: IC50) binding_assay->functional_assay dio_model Diet-Induced Obesity (DIO) Mouse Model functional_assay->dio_model treatment Chronic Antagonist Administration dio_model->treatment measurements Measure Body Weight & Food Intake treatment->measurements data_analysis Compare Efficacy of Different Antagonists measurements->data_analysis

Caption: Workflow for preclinical evaluation of NPY Y5 receptor antagonists.

References

Validating In Vivo Efficacy of PAR-2 Antagonists with Ex Vivo Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies used to validate the in vivo effects of Protease-Activated Receptor 2 (PAR-2) antagonists through ex vivo assays. While the specific compound GW438014A is not extensively documented in publicly available literature, this guide will use well-characterized PAR-2 antagonists such as GB88 and C391 as illustrative examples to detail the validation process. This approach offers a robust framework for researchers evaluating novel PAR-2 inhibitors.

Introduction to PAR-2 as a Therapeutic Target

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its activation by proteases reveals a tethered ligand that binds to the receptor, initiating downstream signaling cascades.[2] Given its involvement in inflammatory diseases, PAR-2 has emerged as a promising therapeutic target.[3] The development of potent and selective PAR-2 antagonists is a key focus in drug discovery, with several compounds demonstrating efficacy in preclinical models.[3][4][5]

In Vivo Effects of PAR-2 Antagonists

The in vivo efficacy of PAR-2 antagonists is typically evaluated in animal models of inflammation and pain. A common model is the induction of paw edema in rats or mice, where the antagonist's ability to reduce swelling is measured.[5][6] For instance, the PAR-2 antagonist GB88 has been shown to inhibit PAR-2 agonist-induced paw edema in rats when administered orally.[6] Similarly, the antagonist C391 has been demonstrated to block thermal hyperalgesia in a PAR-2-dependent manner in mice.[2][7]

Ex Vivo Assays for Validating In Vivo Effects

To bridge the gap between in vivo observations and cellular mechanisms, ex vivo assays are indispensable. These assays utilize tissues or cells isolated from a living organism and maintained in an artificial environment. They allow for a more controlled investigation of a drug's effect on specific cellular pathways.

Key Ex Vivo Assays for PAR-2 Antagonism:
  • Calcium Mobilization Assay: PAR-2 activation leads to the release of intracellular calcium (Ca2+). This can be measured in primary cell cultures, such as human keratinocytes, which are known to express PAR-2.[4] Antagonists are pre-incubated with the cells before stimulation with a PAR-2 agonist, and the change in intracellular Ca2+ is quantified.

  • Cytokine Release Assay: PAR-2 activation can trigger the release of pro-inflammatory cytokines like IL-6 and IL-8. The inhibitory effect of an antagonist on cytokine secretion can be measured in cell lines (e.g., HT-29) or primary cells using ELISA.[4][6]

  • NF-κB Reporter Gene Assay: The transcription factor NF-κB is a key mediator of inflammation downstream of PAR-2. A reporter gene assay, where the luciferase gene is under the control of NF-κB binding elements, can be used to quantify the inhibitory effect of an antagonist on PAR-2-mediated NF-κB activation.[4]

  • MAPK/ERK Phosphorylation Assay: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2, is another important signaling route for PAR-2. Western blotting or other immunoassays can be used to measure the level of phosphorylated ERK1/2 in response to PAR-2 activation in the presence or absence of an antagonist.[6][7]

  • Synovial Explant Cultures: For studying diseases like arthritis, synovial tissue can be explanted from patients or animal models. These explants can be cultured ex vivo and stimulated with PAR-2 agonists to measure the release of inflammatory mediators and the effect of antagonists.[3]

Data Presentation

The following tables summarize the quantitative data from studies on various PAR-2 antagonists, illustrating their efficacy in different ex vivo assays.

Table 1: Inhibition of PAR-2 Agonist-Induced Calcium Mobilization

AntagonistCell TypeAgonistIC50Reference
K-14585Human KeratinocytesSLIGKV-OH~1 µM[4]
C39116HBE14o- cells2-at-LIGRL-NH21.30 µM[7]
GB88Multiple human cell types2f-LIGRLO-NH2Low µM[6]

Table 2: Inhibition of PAR-2 Mediated Inflammatory Responses

AntagonistAssayCell/Tissue TypeEffectReference
K-14585IL-8 ProductionNCTC2544-PAR2 cellsSignificant inhibition[4]
GB88Cytokine Release (IL-6, IL-8, etc.)Human kidney tubule cellsInhibition of secretion[6]
AZ8838Inositol Phosphate (IP1) SignalingCHO-K1 hPAR2 cellsInhibition[5]
C391MAPK (ERK1/2) Phosphorylation16HBE14o- cellsBlocked phosphorylation[7]

Experimental Protocols

Calcium Mobilization Assay
  • Cell Culture: Plate primary human keratinocytes or a suitable cell line expressing PAR-2 in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the PAR-2 antagonist or vehicle control for a specified time (e.g., 2 minutes for C391).[7]

  • Agonist Stimulation: Add a PAR-2 agonist (e.g., SLIGKV-OH or 2-at-LIGRL-NH2) to stimulate the cells.

  • Measurement: Measure the change in fluorescence intensity using a plate reader. The fluorescence ratio is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.

Cytokine Release Assay (ELISA)
  • Cell Seeding and Treatment: Seed cells (e.g., NCTC2544-PAR2) in a multi-well plate and allow them to adhere. Treat the cells with the PAR-2 antagonist or vehicle, followed by stimulation with a PAR-2 agonist (e.g., SLIGKV).[4]

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-8) on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Quantify the cytokine concentration based on a standard curve and compare the levels between treated and untreated groups.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR-2 Receptor Protease->PAR2 Cleavage Agonist Peptide Agonist (e.g., SLIGKV) Agonist->PAR2 Binding Gq11 Gq/11 PAR2->Gq11 Activation PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Inflammation Inflammation (Cytokine Release) Ca2->Inflammation MAPK MAPK Pathway (ERK1/2) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB NFkB->Inflammation Antagonist PAR-2 Antagonist (e.g., GB88, C391) Antagonist->PAR2 Inhibition

Caption: PAR-2 signaling pathway and points of antagonist inhibition.

Ex_Vivo_Validation_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Validation invivo_model Animal Model of Disease (e.g., Paw Edema) treatment Administer PAR-2 Antagonist invivo_model->treatment invivo_effect Measure In Vivo Effect (e.g., Reduced Swelling) treatment->invivo_effect tissue_isolation Isolate Tissues or Cells invivo_effect->tissue_isolation Correlation exvivo_assay Perform Ex Vivo Assays (e.g., Ca2+ Mobilization, Cytokine Release) tissue_isolation->exvivo_assay mechanism Elucidate Cellular Mechanism exvivo_assay->mechanism mechanism->invivo_effect Explanation

Caption: General workflow for validating in vivo effects with ex vivo assays.

References

A Comparative Guide to the Pharmacokinetic Profiles of NPY Y5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several notable Neuropeptide Y (NPY) Y5 receptor inhibitors. The NPY Y5 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating food intake, anxiety, and circadian rhythms. Its potential as a therapeutic target for obesity and mood disorders has led to the development of numerous antagonists. Understanding the pharmacokinetic properties of these inhibitors is paramount for predicting their efficacy and safety in vivo.

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is coupled to an inhibitory G-protein (Gαi). Upon binding of NPY, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, NPY Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA signaling cascade, which are involved in cell growth, differentiation, and motility.[1][2][3][4]

NPY_Y5_Signaling cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gαi/βγ Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates βγ subunit RhoA RhoA-GTP G_protein->RhoA Activates cAMP cAMP AC->cAMP Converts ATP to ERK p-ERK1/2 PLC->ERK Activates via PKC/MEK PKA PKA cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., Food Intake, Mood Regulation) PKA->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response ERK->Cellular_Response

Caption: NPY Y5 Receptor Signaling Cascade.

Comparative Pharmacokinetic Data

The following table summarizes the available preclinical pharmacokinetic parameters for several NPY Y5 inhibitors. The data has been compiled from various published studies and is intended for comparative purposes. It is important to note that experimental conditions can vary between studies, potentially influencing the results.

Compound NameSpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Lu AA33810 Ratp.o.10205 ± 512.0--92[5]
Mousep.o.-----42[5]
Velneperit (S-2367) --------Data not publicly available
MK-0557 --------Data not publicly available in preclinical studies
FMS-586 -------Sufficient oral availabilityQualitative data only

Data not publicly available in the reviewed literature.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through in vivo studies in animal models, followed by bioanalysis of plasma samples. Below are generalized protocols for such experiments.

In Vivo Pharmacokinetic Study in Rodents

A common experimental workflow for determining the pharmacokinetic profile of a compound after oral and intravenous administration is depicted below.

PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Prep Animal Acclimatization (e.g., Rats, Mice) Dosing_IV Intravenous (IV) Dosing (e.g., tail vein) Animal_Prep->Dosing_IV Dosing_PO Oral (PO) Dosing (gavage) Animal_Prep->Dosing_PO Blood_Sampling Serial Blood Sampling (e.g., tail vein, saphenous vein) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation, SPE, LLE) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental) LCMS_Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) PK_Modeling->Parameter_Calc

Caption: General Workflow for a Rodent Pharmacokinetic Study.

1. Animal Models and Dosing:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are typically fasted overnight before oral administration.

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a bolus injection into the tail vein.[6] This route serves as a reference for determining absolute oral bioavailability.

  • Oral (PO) Administration: The compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose and administered via oral gavage.[6]

2. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[7]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The concentration of the NPY Y5 inhibitor in plasma samples is typically quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9][10][11]

1. Sample Preparation:

  • Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected for analysis.[8]

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques may be used for cleaner samples and to concentrate the analyte.

2. LC-MS/MS Analysis:

  • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound of interest is separated from other matrix components on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an additive like formic acid.[8]

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is ionized (usually by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. An internal standard is used to ensure accuracy and precision.[8][9]

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentrations of the analyte in the unknown samples are then determined from this calibration curve.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

This guide provides a foundational comparison of the pharmacokinetic profiles of selected NPY Y5 inhibitors based on publicly available data. For more detailed and specific information, researchers are encouraged to consult the primary literature cited.

References

Safety Operating Guide

Navigating the Disposal of GW438014A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and logistical information for the proper disposal of the research compound GW438014A is not publicly available through a specific Safety Data Sheet (SDS). For researchers, scientists, and drug development professionals, this necessitates a cautious approach grounded in established laboratory safety principles for handling and disposing of novel or uncharacterized chemical compounds.

The primary directive for the disposal of any chemical is the manufacturer's or supplier's SDS. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal. It is imperative to contact the supplier of this compound to obtain a comprehensive and current SDS before proceeding with any disposal.

In the absence of a specific SDS, the following general procedures should be followed to ensure the safety of laboratory personnel and compliance with environmental regulations. These guidelines are based on standard practices for managing chemical waste in a research setting.

General Disposal Protocol for Research Chemicals

All chemical waste must be managed in accordance with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance and procedures.

Step 1: Waste Identification and Segregation

  • Treat this compound as a hazardous waste unless definitively determined otherwise by a qualified professional.

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Mixing incompatible chemicals can lead to dangerous reactions.[1]

  • Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound.

Step 2: Container and Labeling

  • Use a suitable, leak-proof container with a secure lid that is compatible with the chemical.[2] The original reagent bottle, if in good condition, is often a suitable choice.[2]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][2] Avoid using abbreviations or chemical formulas.[1]

  • Include the date when waste was first added to the container (the accumulation start date).[1]

Step 3: Storage

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[2][3]

  • Segregate the this compound waste from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.

  • Provide the EHS office with all available information about this compound.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[3][4]

Quantitative Data and Experimental Protocols

Due to the lack of a specific SDS for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, neutralization data) or detailed experimental protocols for its deactivation can be provided. Any such information would be speculative and could compromise safety. The table below highlights the necessary information that should be obtained from the supplier's SDS.

Data PointInformation to be Obtained from SDS
Physical Properties Form, color, odor, melting point, boiling point, solubility.
Hazard Identification GHS pictograms, hazard statements, precautionary statements.
Toxicological Data Acute and chronic toxicity, carcinogenicity, mutagenicity.
Ecological Information Ecotoxicity, persistence, and degradability.
Disposal Considerations Recommended disposal methods, waste codes.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, emphasizing the critical role of the Safety Data Sheet.

Logical Workflow for Disposal of Research Chemicals start Start: Need to Dispose of this compound sds_check Do you have the specific Safety Data Sheet (SDS)? start->sds_check obtain_sds Contact Supplier to Obtain SDS sds_check->obtain_sds No follow_sds Follow specific disposal instructions in the SDS sds_check->follow_sds Yes no_sds Treat as Hazardous Waste with Unknown Characteristics sds_check->no_sds If SDS is unobtainable obtain_sds->sds_check contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office follow_sds->contact_ehs general_protocol Follow General Disposal Protocol: 1. Segregate Waste 2. Use Labeled, Compatible Containers 3. Store in Secondary Containment no_sds->general_protocol general_protocol->contact_ehs ehs_disposal Arrange for Professional Disposal by EHS contact_ehs->ehs_disposal stop End: Safe and Compliant Disposal ehs_disposal->stop

Caption: Decision-making workflow for the safe disposal of a research chemical.

By adhering to these general guidelines and prioritizing the acquisition of the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Handling Protocols for GW438014A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GW438014A was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, novel, or uncharacterized chemical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) office for definitive guidance and adhere to all local and national regulations. This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

This compound is identified as a selective NPY-Y5 receptor antagonist and is intended for research use only; it is not for human or veterinary use.[1] Due to its biological activity and the lack of comprehensive safety data, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Operations • Safety glasses with side shields• Standard laboratory coat• Nitrile gloves• Closed-toe shoes
Handling of Powders/Solids • Full-face respirator with appropriate particulate filters• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boot or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over a lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors may be generated)

Operational Plan: Step-by-Step Handling Procedures

A designated handling area, such as a certified chemical fume hood, is mandatory for all manipulations of this compound.

1. Preparation:

  • Designate a specific area within a fume hood for handling the compound.
  • Ensure the fume hood is functioning correctly.
  • Assemble all necessary equipment, including PPE, before handling the compound.
  • Minimize the quantity of the compound to be handled.
  • Prepare all necessary solutions and reagents.

2. Handling:

  • Wear the appropriate PPE at all times.
  • Weighing: If weighing the solid form, perform this task within the fume hood. Use disposable weigh boats.
  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
  • Conduct all experimental procedures involving the compound within the designated handling area.
  • Avoid skin and eye contact.
  • Prevent the generation of aerosols.

3. Post-Handling:

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent. Decontaminate all reusable equipment according to established laboratory procedures.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan: Step-by-Step Waste Management

Proper segregation and labeling of waste are crucial for safe disposal.

1. Waste Identification and Segregation:

  • All materials that come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated labware) must be considered hazardous waste.
  • Segregate this compound waste from all other waste streams at the point of generation.[2]
  • Use separate, clearly labeled, and chemically compatible waste containers.[2]

2. Waste Container Labeling:

  • Label all waste containers with the following information:
  • The words "Hazardous Waste".[3]
  • The full chemical name: this compound. Avoid using abbreviations or chemical formulas.[3]
  • The specific hazards of the waste (e.g., "Potentially Toxic," "Hazards Not Fully Known").[3]
  • The date the waste was first added to the container (accumulation start date).[3]
  • The Principal Investigator's name and laboratory location.[3]

3. Storage and Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.
  • Place the primary waste container in a secondary container, such as a plastic tub, to contain potential leaks.[3]
  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[4][5] Do not dispose of this compound down the drain or in the regular trash.[4][6]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Task Assess_Hazard Assess Potential Hazards (e.g., aerosol generation, splash risk) Start->Assess_Hazard General_Work General Lab Operations Assess_Hazard->General_Work Low Risk Handle_Powder Handling Powder/Solid Assess_Hazard->Handle_Powder Powder Handling Handle_Liquid Handling Liquid/Solution Assess_Hazard->Handle_Liquid Liquid Handling Decon Decontamination Assess_Hazard->Decon Cleaning/Decon Proceed Proceed with Task (in Fume Hood) General_Work->Proceed Handle_Powder->Proceed Handle_Liquid->Proceed Decon->Proceed

Caption: Logical workflow for selecting appropriate PPE based on the handling task for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW438014A
Reactant of Route 2
Reactant of Route 2
GW438014A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.